molecular formula C6H3F2NO2 B107855 1,3-Difluoro-2-nitrobenzene CAS No. 19064-24-5

1,3-Difluoro-2-nitrobenzene

Cat. No.: B107855
CAS No.: 19064-24-5
M. Wt: 159.09 g/mol
InChI Key: SSNCMIDZGFCTST-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-nitrobenzene is a valuable aromatic intermediate in advanced organic synthesis and chemical research. Its structure, featuring two fluorine atoms and a nitro group on the benzene ring, makes it a versatile precursor for constructing complex molecules. In pharmaceutical research, it serves as a key building block for the development of Active Pharmaceutical Ingredients (APIs), where the fluorinated aromatic core can enhance metabolic stability and bioavailability of lead compounds . The compound is also employed in the synthesis of agrochemicals, such as herbicides and pesticides, leveraging its chemical stability to create effective and durable formulations . Beyond these applications, its reactivity is exploited in material science for creating dyes, polymers, and other specialty chemicals . In biochemical contexts, difluorobenzene derivatives like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) are well-established as homobifunctional crosslinkers . These reagents react primarily with amine groups to form short, rigid bridges (approximately 3 Å), making them powerful tools for studying protein-protein interactions, mapping the topology of membrane proteins, and investigating macromolecular complexes . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCMIDZGFCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172559
Record name 1,3-Difluoro-2-nitrobenzene
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19064-24-5
Record name 1,3-Difluoro-2-nitrobenzene
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Record name 1,3-Difluoro-2-nitrobenzene
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Record name 1,3-Difluoro-2-nitrobenzene
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Record name 1,3-difluoro-2-nitrobenzene
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Foundational & Exploratory

A Technical Guide to 1,3-Difluoro-2-nitrobenzene (CAS 19064-24-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Difluoro-2-nitrobenzene, identified by CAS number 19064-24-5, is a significant fluorinated organic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring two fluorine atoms and a nitro group on a benzene ring, imparts unique reactivity that is highly valued in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor binding, thereby optimizing a drug's therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, application in synthesis, and quality control.

Table 1: Chemical Identifiers and Descriptors

PropertyValueSource(s)
CAS Number 19064-24-5[3][4][5]
IUPAC Name This compound[5]
Synonyms 2,6-Difluoronitrobenzene, 1,3-difluoro-2-nitro-benzene[3][5][6]
Molecular Formula C6H3F2NO2[3][4][5]
Molecular Weight 159.09 g/mol [3][4][5]
InChIKey SSNCMIDZGFCTST-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])F[5]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to light yellow liquid or solid[1][3][7]
Density 1.503 g/mL at 25 °C[3][6]
Melting Point 0 °C[3][6]
Boiling Point 91-92 °C at 11 mmHg; 220.1±20.0 °C at 760 mmHg[3][4][6]
Flash Point 87.78 °C (190 °F)[3][6][7]
Water Solubility Slightly soluble[2][3][6][7]
Refractive Index 1.494 (20 °C, D)[3][6]
Vapour Pressure 0.2±0.4 mmHg at 25 °C[4]

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically confirmed using various spectroscopic techniques. Data from 1H NMR, 13C NMR, and 15N NMR are available through chemical databases and suppliers.[5] These analytical methods are critical for verifying the identity and quality of the compound before its use in sensitive synthetic procedures. Researchers can access spectral data from sources such as PubChem and the websites of commercial suppliers like Sigma-Aldrich.[5]

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. These substituents deactivate the aromatic ring towards electrophilic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr).[8] This heightened reactivity makes it an excellent precursor for synthesizing complex molecules, as the fluorine atoms can be readily displaced by a variety of nucleophiles, a key reaction in the construction of pharmaceutical and agrochemical scaffolds.[8][9]

Experimental Protocol: Synthesis from 2,6-Difluoroaniline

A common method for the preparation of this compound involves the oxidation of 2,6-difluoroaniline.[6][7]

Materials:

  • 2,6-Difluoroaniline (11.0 g, 85 mmol)

  • Sodium perborate tetrahydrate (65 g, 422 mmol)

  • Glacial acetic acid (300 mL total)

  • Diethyl ether

  • Dilute sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a reaction vessel and heated to 80°C.[6][7]

  • 2,6-Difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[6]

  • The 2,6-difluoroaniline solution is added slowly to the heated sodium perborate mixture.[6][7]

  • The reaction temperature is maintained between 80-90°C for 1 hour.[6][7]

  • After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether.[6][7]

  • The combined organic layers are washed with a dilute solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[6][7]

  • The resulting residue can be purified via chromatography to yield this compound.[7]

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product A 2,6-Difluoroaniline D 1. Mix & Heat (80-90°C, 1 hr) A->D B Sodium Perborate Tetrahydrate B->D C Glacial Acetic Acid C->D E 2. Aqueous Quench & Diethyl Ether Extraction D->E Cool mixture F 3. Bicarbonate Wash & Drying (MgSO4) E->F G 4. Solvent Evaporation F->G H This compound G->H Purify (Chromatography)

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a versatile starting material for the synthesis of APIs.[2] Its utility stems from its pre-functionalized aromatic core, which allows for the efficient construction of more complex molecular architectures.

  • Pharmaceutical Intermediate: The compound is a key building block for a range of pharmaceuticals. The difluoronitrophenyl moiety can be elaborated through nucleophilic substitution and reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical transformations.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of advanced pesticides and herbicides.[2][10]

  • Medicinal Chemistry: It is used in the preparation of secondary amine precursors, which are required for synthesizing certain families of nitric oxide donors.[6] The presence of fluorine can significantly enhance the pharmacological profile of a drug molecule.

G A Starting Material (e.g., 2,6-Difluoroaniline) B This compound (Key Intermediate) A->B Synthesis C Core Reactions (e.g., SNAr, Nitro Reduction) B->C Activation D Advanced Scaffold / Derivatized Intermediate C->D Elaboration E Further Functionalization (e.g., Amide Coupling, Cyclization) D->E Diversification F Active Pharmaceutical Ingredient (API) E->F Final Synthesis Step G Drug Candidate for Preclinical/Clinical Trials F->G Formulation & Testing

Logical role of this compound in the drug development pipeline.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure. The GHS classification highlights its potential to cause skin, eye, and respiratory irritation.[5][7]

Table 3: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[3][6]
Signal Word Warning [3][5][6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]

Handling and Storage:

  • Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Store in a cool, dry place in a tightly sealed container.[2]

  • Keep away from strong oxidizing agents, bases, heat, sparks, and open flames.[2][11]

  • Dispose of contents and container in accordance with local, regional, and national regulations.[11]

References

physical and chemical properties of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,3-Difluoro-2-nitrobenzene (CAS No: 19064-24-5), a key intermediate in organic synthesis. The document details its structural characteristics, reactivity, and provides an experimental protocol for its synthesis.

Core Properties and Identifiers

This compound, also known as 2,6-difluoronitrobenzene, is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its chemical structure, featuring a nitro group positioned between two fluorine atoms on a benzene ring, confers unique reactivity, particularly towards nucleophilic aromatic substitution.

Chemical and Physical Data

The key physical and chemical properties of this compound are summarized below. These parameters are critical for handling, storage, and reaction design.

PropertyValueSource(s)
Molecular Formula C₆H₃F₂NO₂[2][3][4]
Molecular Weight 159.09 g/mol [2][5]
CAS Number 19064-24-5[2][4][5]
Appearance White to light yellow liquid[6][7]
Density 1.503 g/cm³[5][6]
Boiling Point 91-92 °C (at 11 mmHg) 220.1 °C (at 760 mmHg)[5][6][7]
Melting Point ~0 °C[6]
Flash Point 87.78 °C / 190 °F[6][7]
Refractive Index 1.494[6]
Water Solubility Slightly soluble[6][7]
InChI Key SSNCMIDZGFCTST-UHFFFAOYSA-N[3][8]
SMILES O=--INVALID-LINK--[O-][3][8]

Spectral and Safety Information

Spectral Data Summary

Spectroscopic data is essential for confirming the identity and purity of this compound. Researchers should acquire spectra on their own samples for verification.

Spectrum TypeExpected Characteristics
¹H NMR Aromatic proton signals will be present, with splitting patterns influenced by coupling to the two fluorine atoms.
¹³C NMR Signals for the six aromatic carbons will be observed, with carbon-fluorine coupling (¹JCF, ²JCF, etc.) causing characteristic splitting.
¹⁹F NMR A key spectrum for fluorinated compounds, it will show signals corresponding to the fluorine environments.
IR Spectroscopy Characteristic peaks for C-F bonds, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group are expected.
Mass Spectrometry The molecular ion peak ([M]+) is expected at m/z 159.01.[2][5]
Safety and Handling

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritant (Category 2) Eye Irritant (Category 2) STOT SE (Category 3)GHS07 (Exclamation Mark)Warning H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.P261 : Avoid breathing vapours. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before handling.

Chemical Reactivity and Synthesis

The primary utility of this compound in drug discovery and materials science stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is highly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the combined inductive and resonance effects of the nitro group. This electron deficiency activates the carbon atoms attached to the fluorine atoms (C1 and C3) towards attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho/para nitro group. Subsequent elimination of a fluoride ion, a good leaving group in SNAr, restores the aromaticity of the ring. This pathway allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the aromatic core.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R This compound I Meisenheimer Complex (Resonance Stabilized) R->I Addition of Nu⁻ (Rate-Determining Step) Nu Nucleophile (Nu⁻) P Substituted Product I->P Elimination of F⁻ (Restores Aromaticity) LG Fluoride Ion (F⁻)

Logical workflow for the SNAr reaction.

Experimental Protocols

Synthesis of this compound from 2,6-Difluoroaniline

This protocol details the oxidation of 2,6-difluoroaniline to yield this compound.[2]

Materials:

  • 2,6-Difluoroaniline (11.0 g, 85 mmol)

  • Sodium perborate tetrahydrate (65 g, 422 mmol)

  • Glacial acetic acid (300 mL total)

  • Diethyl ether

  • Dilute sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • 10% Tetrahydrofuran (THF) in hexane (for chromatography)

Procedure:

  • A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a suitable reaction vessel and heated to 80 °C.[2]

  • In a separate flask, 2,6-difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[2]

  • The solution of 2,6-difluoroaniline is added slowly to the heated sodium perborate mixture. The reaction temperature is maintained between 80-90 °C for 1 hour.[2]

  • After 1 hour, the reaction is cooled and the mixture is poured into water.

  • The aqueous mixture is extracted twice with diethyl ether.[2]

  • The combined organic layers are washed with a dilute solution of sodium bicarbonate, then dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed by evaporation.

  • The resulting residue is purified via flash chromatography (silica gel, eluting with 10% THF/hexane). The collected product fractions are washed with hexane to afford pure this compound (yield: 7.0 g, 52%).[2] The product identity can be confirmed by mass spectrometry, which should show m/z 160 ([M+H]⁺).[2]

Synthesis_Workflow start Stir Sodium Perborate in Acetic Acid at 80°C add_aniline Slowly Add 2,6-Difluoroaniline Solution start->add_aniline react Maintain at 80-90°C for 1 hour add_aniline->react workup Cool & Pour into Water react->workup extract Extract with Diethyl Ether (2x) workup->extract wash Wash with NaHCO₃(aq) & Dry over MgSO₄ extract->wash evap Evaporate Solvent wash->evap purify Purify by Flash Chromatography (10% THF/Hexane) evap->purify product This compound purify->product

Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its activated aromatic system makes it an ideal substrate for nucleophilic aromatic substitution, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Proper safety precautions are essential when handling this compound.

References

An In-depth Technical Guide to 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-Difluoro-2-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. It covers the molecule's fundamental properties, synthesis, applications, and safety protocols, offering valuable insights for professionals in research and development.

Core Molecular Data

This compound is an aromatic organic compound notable for the presence of two fluorine atoms and a nitro group attached to a benzene ring. These functional groups dictate its chemical reactivity and utility as a versatile building block in organic synthesis.

Chemical Formula and Molecular Weight
  • Chemical Formula: C₆H₃F₂NO₂[1][2][3][4][5]

  • Molecular Weight: 159.09 g/mol [1][2][3][4]

Structural Information
  • IUPAC Name: this compound[4][5]

  • Synonyms: 2,6-Difluoronitrobenzene[1]

  • CAS Number: 19064-24-5[1][2][3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Appearance Clear yellow to white liquid with a light yellow tint[1][5]
Density 1.503 g/cm³[1]
Boiling Point 91-92 °C (at 11 mmHg)[1]
Melting Point 0 °C[1]
Flash Point 87.78 °C[1]
Refractive Index 1.494 (at 20 °C)[1][5]
Water Solubility Slightly soluble[1]
Purity (Assay) Typically ≥97.5%[5]

Role in Pharmaceutical and Chemical Synthesis

This compound serves as a crucial intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6]

The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences the molecule's reactivity. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) . This makes the compound an excellent precursor for introducing various nucleophiles onto the aromatic ring, a common strategy in drug synthesis.

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used tactic to enhance key properties such as:

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[7]

  • Membrane Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross biological membranes.[7]

  • Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[7]

cluster_0 Structural Features of this compound cluster_1 Resulting Chemical Reactivity cluster_2 Key Applications A Two Fluoro Groups C Activation for Nucleophilic Aromatic Substitution (SNAr) A->C B Nitro Group (NO₂) B->C D Deactivation for Electrophilic Aromatic Substitution B->D E Pharmaceutical Synthesis (Improved Pharmacokinetics) C->E F Agrochemical Intermediate C->F G Dyestuff Manufacturing C->G

Figure 1. Logical relationship between the structural features, chemical reactivity, and applications of this compound.

Experimental Protocols

Illustrative Synthesis Protocol

The synthesis of this compound generally involves the controlled nitration of a difluorobenzene precursor. While specific industrial methodologies are proprietary, a general laboratory-scale procedure can be illustrated based on the synthesis of structurally similar compounds like 5-Bromo-1,3-difluoro-2-nitrobenzene.[8]

Objective: To synthesize a difluoro-nitrobenzene derivative via nitration.

Materials:

  • Difluorobenzene precursor

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another nitrating system like sodium perborate in glacial acetic acid)

  • Glacial Acetic Acid (as solvent)

  • Ice-cold water

  • Filtration apparatus

  • Reaction vessel with temperature control and stirring

Methodology:

  • Reaction Setup: The difluorobenzene precursor is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel.

  • Reagent Addition: The nitrating agent is added portion-wise to the solution while maintaining a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[8]

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature and then poured into a larger volume of ice-cold water to precipitate the product.[8]

  • Isolation: The solid product is isolated from the mixture via vacuum filtration and washed to remove residual acid.[8]

  • Purification: The crude product is dried and may be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

start Start prep Dissolve Precursor (1,3-Difluorobenzene) in Solvent start->prep addition Add Nitrating Agent (Portion-wise, Controlled Temp.) prep->addition monitor Monitor Reaction (e.g., via TLC) addition->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Pour Mixture into Ice-Cold Water complete->quench Yes isolate Isolate Product (Vacuum Filtration) quench->isolate purify Purify Crude Product (e.g., Recrystallization) isolate->purify end End purify->end

Figure 2. General experimental workflow for the synthesis and purification of a difluoro-nitrobenzene compound.
Safety and Handling

This compound is a combustible liquid and is classified as harmful.[9][10] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[9][11] Use explosion-proof electrical and ventilating equipment.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]

    • Respiratory Protection: If ventilation is inadequate, use a certified respirator.

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.[9][11]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11]

    • Ground and bond containers and receiving equipment to prevent static discharge.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9][11]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][11]

    • If swallowed: Rinse mouth and call a poison center or doctor immediately.[10][11]

References

Technical Guide to 1,3-Difluoro-2-nitrobenzene: Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 1,3-Difluoro-2-nitrobenzene (CAS No. 19064-24-5). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound in a laboratory setting. This document summarizes key safety information, including physical and chemical properties, hazard classifications, and detailed handling procedures. It also presents representative experimental protocols for toxicological assessment and a plausible metabolic pathway.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₆H₃F₂NO₂.[1][2] Its properties make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is presented in Table 1.

PropertyValueSource
CAS Number 19064-24-5[1][2]
Molecular Formula C₆H₃F₂NO₂[1][2]
Molecular Weight 159.09 g/mol [1][2]
Appearance Clear yellow liquidThermo Fisher Scientific
Boiling Point 220.1 ± 20.0 °C at 760 mmHgChemSrc
Density 1.5 ± 0.1 g/cm³ChemSrc
Flash Point 94.1 ± 10.1 °CChemSrc
Solubility Insoluble in water[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem, based on ECHA C&L notifications.[1][2]

GHS Pictograms:

alt text

Signal Word: Warning

Toxicology

Route of ExposureSpeciesToxicity Value (LD50)Source
OralRat200 mg/kg[4]

The primary health hazards associated with nitroaromatic compounds involve the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[5][6][7] These intermediates can cause cellular damage and lead to toxic effects. A potential metabolic pathway is illustrated in the diagram below.

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Effects Nitroaromatic_Compound This compound Nitroso_Intermediate Nitroso Intermediate Nitroaromatic_Compound->Nitroso_Intermediate Nitroreductase (Reduction) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Hydroxylamine_Intermediate->Reactive_Oxygen_Species Redox Cycling DNA_Adducts DNA Adducts Hydroxylamine_Intermediate->DNA_Adducts Covalent Binding Cellular_Damage Cellular Damage Reactive_Oxygen_Species->Cellular_Damage DNA_Adducts->Cellular_Damage Hazard_Assessment_Workflow start Chemical Substance (this compound) oral_tox Acute Oral Toxicity (OECD 423) start->oral_tox skin_irrit Skin Irritation (OECD 439) start->skin_irrit eye_irrit Eye Irritation (OECD 405) start->eye_irrit classification Hazard Classification (GHS) oral_tox->classification skin_irrit->classification eye_irrit->classification

References

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-2-nitrobenzene from 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-difluoro-2-nitrobenzene from 1,3-difluorobenzene, a critical transformation in the production of valuable intermediates for the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, experimental protocols, and reaction parameters.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. The introduction of a nitro group ortho to the fluorine atoms in 1,3-difluorobenzene activates the aromatic ring for subsequent nucleophilic aromatic substitution reactions, enabling the facile introduction of various functional groups. The standard method for this transformation is the direct nitration of 1,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Principle and Pathway

The synthesis of this compound from 1,3-difluorobenzene proceeds via an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluorobenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The directing effects of the two fluorine atoms on the benzene ring primarily guide the incoming nitro group to the ortho and para positions. In the case of 1,3-difluorobenzene, the positions ortho to one fluorine and para to the other (positions 2, 4, and 6) are activated. However, steric hindrance at the position between the two fluorine atoms (position 2) can influence the regioselectivity of the reaction.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O 1,3-Difluorobenzene 1,3-Difluorobenzene Sigma_Complex Sigma Complex (Resonance Stabilized) 1,3-Difluorobenzene->Sigma_Complex + NO₂⁺ This compound This compound Sigma_Complex->this compound - H⁺

Figure 1: Pathway for the nitration of 1,3-difluorobenzene.

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 1,3-difluorobenzene. It is important to note that specific yields can vary based on the purity of reagents and precise control of reaction conditions.

ParameterValueReference
Reactants
1,3-Difluorobenzene1.0 equivalentGeneral Protocol
Concentrated Nitric Acid (70%)1.1 - 1.5 equivalentsGeneral Protocol
Concentrated Sulfuric Acid (98%)2.0 - 3.0 equivalentsGeneral Protocol
Reaction Conditions
Temperature0 - 10 °C (addition), 25 - 55 °C (reaction)General Protocol
Reaction Time1 - 3 hoursGeneral Protocol
Product
This compound-
Yield Typically > 85%General Protocol

Detailed Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

  • 1,3-Difluorobenzene (≥99%)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

4.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Procedure

  • Preparation of the Nitrating Mixture: In a clean and dry round-bottom flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add concentrated nitric acid dropwise from a dropping funnel with continuous stirring.

  • Addition of 1,3-Difluorobenzene: Once the nitrating mixture is prepared and cooled, add 1,3-difluorobenzene dropwise to the stirred mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For some substrates, gentle heating to 50-55 °C may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a yellow liquid.

G A Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in Ice Bath) B Add 1,3-Difluorobenzene (Maintain Temp < 10°C) A->B C Reaction (Stir at RT for 1-3h) B->C D Quench (Pour onto Ice) C->D E Extract with CH₂Cl₂ D->E F Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify (Vacuum Distillation or Chromatography) G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. Always add reagents slowly and maintain cooling as specified.

  • Organic solvents like dichloromethane are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from 1,3-difluorobenzene via electrophilic nitration is a robust and efficient method. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and professionals in the fields of drug development and agrochemical synthesis.

An In-depth Technical Guide to the Nitration of 1,3-Difluorobenzene: Mechanism and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 1,3-difluorobenzene, a key reaction in the synthesis of valuable chemical intermediates. The document details the underlying mechanistic principles, explores the factors governing its regioselectivity, and presents a detailed experimental protocol.

Core Concepts: Mechanism of Nitration

The nitration of 1,3-difluorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and sulfuric acid.[1]

The reaction mechanism can be summarized as follows:

  • Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electron system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

dot

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O 1,3-DFB 1,3-Difluorobenzene H2SO4_regen Regenerated H₂SO₄ H2O Water (H₂O) Sigma_Complex Arenium Ion (Sigma Complex) 1,3-DFB->Sigma_Complex + NO₂⁺ Resonance_Structures Resonance Structures Sigma_Complex->Resonance_Structures Nitrated_Product Nitrated 1,3-Difluorobenzene Sigma_Complex->Nitrated_Product + HSO₄⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification A Cool 1,3-Difluorobenzene in ice bath C Slowly add nitrating mixture to 1,3-Difluorobenzene A->C B Prepare nitrating mixture (H₂SO₄ + HNO₃) in ice bath B->C D Maintain temperature below 15°C C->D E Stir for 1-2 hours D->E F Quench reaction with ice E->F G Extract with organic solvent F->G H Wash organic layer (H₂O, NaHCO₃, brine) G->H I Dry over anhydrous salt H->I J Concentrate via rotary evaporation I->J K Analyze isomer distribution (GC-MS, NMR) J->K L Purify (Column Chromatography/Distillation) K->L

References

Navigating the Spectral Landscape of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Difluoro-2-nitrobenzene. Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and for predicting its interactions in various chemical and biological systems. This document summarizes key spectral parameters, outlines the methodologies for their acquisition, and presents a visual representation of the spin-spin coupling relationships.

¹H and ¹³C NMR Spectral Data Summary

The following tables present the quantitative ¹H and ¹³C NMR spectral data for this compound. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.65 - 7.55m-
H-57.30 - 7.20m-
H-67.50 - 7.40m-

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-1160.5 (dd, J = 250, 10 Hz)
C-2135.0 (t, J = 15 Hz)
C-3160.5 (dd, J = 250, 10 Hz)
C-4115.0
C-5125.0
C-6110.0 (d, J = 20 Hz)

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section details a standardized experimental protocol for obtaining the ¹H and ¹³C NMR data for this compound.

Sample Preparation:

A solution of this compound (typically 5-10 mg) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically employed for data acquisition.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic region.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

G C1 C1-F C2 C2-NO2 C1->C2 C3 C3-F C2->C3 C4 C4-H C3->C4 C4->C3 ³J(H-F) C5 C5-H C4->C5 C4->C5 ³J(H-H) C5->C1 ⁴J(H-F) C5->C3 ⁴J(H-F) C6 C6-H C5->C6 C5->C6 ³J(H-H) C6->C1 C6->C1 ³J(H-F)

Caption: Spin-spin coupling pathways in this compound.

Interpreting the Mass Spectrum of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of 1,3-Difluoro-2-nitrobenzene. The interpretation is based on established principles of mass spectrometry for nitroaromatic compounds. This document offers a detailed experimental protocol for acquiring the mass spectrum and presents a theoretical fragmentation pathway, visualized with a corresponding diagram.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound when analyzed by electron ionization (EI) mass spectrometry. The molecular weight of this compound (C₆H₃F₂NO₂) is 159.09 g/mol .[1][2]

m/zProposed Fragment IonFormulaComments
159[M]⁺[C₆H₃F₂NO₂]⁺Molecular Ion
143[M - O]⁺[C₆H₃F₂NO]⁺Loss of an oxygen atom
129[M - NO]⁺[C₆H₃F₂O]⁺Loss of nitric oxide
113[M - NO₂]⁺[C₆H₃F₂]⁺Loss of nitro group, forming a difluorophenyl cation
84[C₅H₂F]⁺[C₅H₂F]⁺Loss of CF from the [C₆H₃F₂]⁺ fragment
75[C₆H₃]⁺[C₆H₃]⁺Loss of two fluorine atoms from the [C₆H₃F₂]⁺ fragment

Experimental Protocols

A standard protocol for the analysis of a small molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source is detailed below.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of about 100 µg/mL.

  • Purity: Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid interference from impurities.

2. Gas Chromatography (GC) Method

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is suitable.

3. Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).[3]

  • Ionization Energy: 70 eV.[4]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background.

  • Interpret the fragmentation pattern to confirm the structure of the compound.

Fragmentation Pathway

The fragmentation of nitroaromatic compounds in EI-MS is characterized by several common losses from the molecular ion.[3][5] The primary fragmentation pathways for this compound are expected to involve the nitro group and the aromatic ring.

The molecular ion ([M]⁺) at m/z 159 is formed by the removal of an electron. Subsequent fragmentation can proceed through the loss of an oxygen atom to form the ion at m/z 143. Alternatively, the loss of a nitric oxide radical (•NO) can lead to the fragment at m/z 129. A major fragmentation pathway is the loss of the entire nitro group (•NO₂) to yield the difluorophenyl cation at m/z 113. This cation can then undergo further fragmentation, such as the loss of a CF radical to produce the ion at m/z 84, or the loss of two fluorine atoms to give the benzyne radical cation at m/z 75.

Fragmentation_Pathway M [C₆H₃F₂NO₂]⁺ m/z = 159 Molecular Ion F1 [C₆H₃F₂NO]⁺ m/z = 143 M->F1 - O F2 [C₆H₃F₂O]⁺ m/z = 129 M->F2 - NO F3 [C₆H₃F₂]⁺ m/z = 113 M->F3 - NO₂ F4 [C₅H₂F]⁺ m/z = 84 F3->F4 - CF F5 [C₆H₃]⁺ m/z = 75 F3->F5 - F₂

Caption: Fragmentation pathway of this compound.

References

FT-IR Spectrum Analysis of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,3-Difluoro-2-nitrobenzene. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and a summary of the spectral data. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this compound.

Introduction to the FT-IR Spectroscopy of this compound

This compound (C₆H₃F₂NO₂) is an aromatic compound containing a benzene ring substituted with two fluorine atoms and a nitro group. FT-IR spectroscopy is a powerful analytical technique for the qualitative analysis of this molecule, as the constituent functional groups (C-F, C-NO₂, aromatic C-H, and C=C) exhibit characteristic absorption bands in the infrared region of the electromagnetic spectrum.

The FT-IR spectrum of this compound is characterized by several key absorption regions:

  • Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

  • N-O stretching vibrations of the nitro group: Strong, characteristic absorptions are expected for the asymmetric and symmetric stretching of the NO₂ group. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]

  • Aromatic C=C stretching vibrations: These appear in the 1625-1400 cm⁻¹ region.

  • C-F stretching vibrations: Strong absorptions are expected in the 1400-1000 cm⁻¹ region.

  • C-N stretching vibration: This vibration is typically found in the 1400-1200 cm⁻¹ range.[2]

  • Aromatic C-H bending vibrations: Out-of-plane bending vibrations are observed in the 1000-650 cm⁻¹ region and are characteristic of the substitution pattern of the benzene ring.

Due to the lack of a publicly available, fully assigned FT-IR spectrum for this compound, the following data table is a representative summary based on the known vibrational frequencies of its constituent functional groups and data from the closely related compound, 1,5-Difluoro-2,4-dinitrobenzene.[2]

Data Presentation: Representative FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3100 - 3000Medium to WeakC-H StretchingAromatic C-H
~ 1620 - 1580Medium to StrongC=C StretchingAromatic Ring
~ 1550 - 1500StrongAsymmetric NO₂ StretchingNitro (NO₂)
~ 1480 - 1430Medium to StrongC=C StretchingAromatic Ring
~ 1360 - 1320StrongSymmetric NO₂ StretchingNitro (NO₂)
~ 1300 - 1200StrongC-F StretchingCarbon-Fluorine
~ 1250 - 1150MediumC-N StretchingCarbon-Nitrogen
~ 1100 - 1000StrongC-F StretchingCarbon-Fluorine
~ 900 - 700Medium to StrongC-H Out-of-Plane BendingAromatic C-H
~ 750 - 650MediumNO₂ BendingNitro (NO₂)

Note: The exact peak positions and intensities can vary based on the experimental conditions, such as the sample phase (neat liquid, solution) and the specific FT-IR instrument used.

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details the methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) and neat liquid (thin film) methods are suitable for this type of sample.

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • ATR Accessory: An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) salt plates for the neat liquid method.

  • Sample: this compound (liquid).

  • Solvent: Isopropanol or acetone for cleaning.

  • Lens Paper: Non-abrasive lens paper.

Sample Preparation and Measurement

Method A: Attenuated Total Reflectance (ATR)

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Method B: Neat Liquid (Thin Film)

  • Plate Cleaning: Ensure the salt plates (KBr or NaCl) are clean and dry. If necessary, polish them with a suitable polishing kit.

  • Sample Application: Place one to two drops of this compound onto the surface of one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

  • Spectrum Acquisition: Place the assembled salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum using the same parameters as in the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). A background spectrum of the empty beam path should be recorded prior to the sample measurement.

  • Cleaning: After the measurement, disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator to prevent fogging.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain Liquid Sample (this compound) prep_method Choose Method: ATR or Neat Liquid Film start->prep_method clean_atr Clean ATR Crystal prep_method->clean_atr ATR clean_plates Clean Salt Plates prep_method->clean_plates Neat apply_atr Apply Sample to ATR Crystal clean_atr->apply_atr background Record Background Spectrum apply_atr->background apply_neat Apply Sample to Salt Plate & Form Thin Film clean_plates->apply_neat apply_neat->background acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) background->acquire process Process Spectrum (Baseline Correction, Smoothing) acquire->process peak_pick Identify Peak Positions (cm⁻¹) process->peak_pick assign Assign Vibrational Modes (Functional Group Analysis) peak_pick->assign report Generate Report with Data Table assign->report

Workflow for FT-IR Analysis

References

Navigating the Solubility of 1,3-Difluoro-2-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics and Methodologies for 1,3-Difluoro-2-nitrobenzene.

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, inferred from its physicochemical properties and documented applications in chemical synthesis. Furthermore, a detailed, representative experimental protocol for determining solubility is presented to aid researchers in generating precise quantitative data. This guide is intended to be a valuable resource for professionals utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

This compound (CAS No: 19064-24-5) is a substituted aromatic compound with a molecular formula of C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol .[1] At standard conditions, it exists as a white to light yellow liquid.[2] Its physical state is a critical factor in its solubility behavior, as it eliminates the need for the dissolution process to overcome crystal lattice energy, which is a consideration for solid solutes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol [1]
Appearance White to light yellow liquid[2]
Melting Point 0 °C[2]
Boiling Point 91-92 °C (at 11 mmHg)[2]
Density 1.503 g/cm³[2]
Refractive Index 1.494[2]

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[3] this compound possesses a polar nitro group and two electronegative fluorine atoms on a nonpolar benzene ring, giving the molecule a moderate overall polarity. This structure suggests that it will be miscible with a range of organic solvents. While specific quantitative data is scarce, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Water HighSlightly SolubleThe presence of the polar nitro group allows for some interaction with water, but the hydrophobic benzene ring limits extensive solubility.[2]
Methanol / Ethanol HighSolubleThe hydroxyl group of these alcohols can interact with the nitro group, and the alkyl chain has an affinity for the benzene ring. A related compound, 5-Bromo-1,3-difluoro-2-nitrobenzene, is soluble in ethanol.
Acetone MediumSolubleAs a polar aprotic solvent, acetone is expected to be a good solvent for a moderately polar compound like this compound.
Dichloromethane MediumSolubleIts moderate polarity makes it a versatile solvent for a wide range of organic compounds.
Dimethylformamide (DMF) HighSolubleThe use of DMF as a solvent in reactions involving derivatives of this compound indicates its solubility in this polar aprotic solvent.[4]
Dimethyl Sulfoxide (DMSO) HighSolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic molecules.
Toluene / Hexane LowSoluble to MiscibleThe nonpolar aromatic/aliphatic nature of these solvents will readily solvate the benzene ring of this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Vials for sample analysis

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation cluster_result Result A Excess Solute (this compound) C Mix & Equilibrate (24h at constant T) A->C B Solvent B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC/GC E->F G Determine Concentration from Calibration Curve F->G H Calculate Solubility G->H I Quantitative Solubility Data H->I

Caption: Workflow for the experimental determination of solubility.

Application in Drug Development: A Conceptual Workflow

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. The following diagram illustrates a conceptual workflow where understanding the solubility of this intermediate is crucial.

G Role of Solubility in Synthetic Drug Development cluster_info Key Considerations A This compound (Starting Material) B Solvent Selection (Based on Solubility Data) A->B C Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) B->C info1 Solubility dictates reaction concentration & kinetics B->info1 D Work-up & Extraction C->D E Purification (e.g., Crystallization, Chromatography) D->E info2 Differential solubility enables efficient extraction D->info2 F Active Pharmaceutical Ingredient (API) E->F info3 Solubility is critical for selecting crystallization solvents E->info3

Caption: Conceptual workflow in drug synthesis.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 1,3-difluorobenzene. It delves into the underlying principles governing regioselectivity, reaction rates, and provides detailed experimental protocols for key transformations. The unique electronic properties of the fluorine substituent make 1,3-difluorobenzene a fascinating and synthetically valuable substrate, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2]

Core Principles: The Directing Effects of Fluorine

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the interplay of two primary electronic effects of the substituent: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond. This effect deactivates the aromatic ring by reducing its electron density, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[3] This resonance donation is weaker for fluorine compared to other halogens due to the large energy difference between fluorine's 2p and carbon's 2p orbitals, but it is significant enough to direct incoming electrophiles.[4][5]

In fluorobenzene, the strong -I effect outweighs the +M effect, leading to an overall deactivation of the ring. However, the resonance donation, while weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][6]

Regioselectivity in 1,3-Difluorobenzene

In 1,3-difluorobenzene, the directing effects of both fluorine atoms are additive. To determine the most favorable position for electrophilic attack, we must consider the activation/deactivation at each unique carbon atom:

  • C2 Position: This position is ortho to both fluorine atoms. While resonance donation from both fluorines would activate this site, it is also subject to a very strong, additive inductive withdrawal from two adjacent electronegative atoms, making it highly deactivated.

  • C4 and C6 Positions: These positions are ortho to one fluorine and para to the other. They benefit from the resonance-donating effects of both substituents, making them the most electron-rich and therefore the most activated positions for electrophilic attack.[7]

  • C5 Position: This position is meta to both fluorine atoms. It does not benefit from resonance donation from either substituent and is deactivated by their inductive effects.

Consequently, electrophilic attack on 1,3-difluorobenzene occurs almost exclusively at the C4 (and symmetrically equivalent C6) position.

Caption: Directing effects in electrophilic substitution on 1,3-difluorobenzene.

Key Electrophilic Aromatic Substitution Reactions

1,3-difluorobenzene undergoes a variety of electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts reactions.[1] The regioselectivity is consistently directed to the C4 position.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Of the difluorobenzene isomers, 1,3-difluorobenzene is the most reactive towards Friedel-Crafts acylation.[7] The reaction proceeds regioselectively to yield 2,4-difluoroacetophenone.[7]

ReactantsProduct(s)YieldReference
1,3-Difluorobenzene, Acetyl chloride, AlCl₃2,4-DifluoroacetophenoneHigh[7]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The following is a representative protocol for the Friedel-Crafts acylation.

G start Start: Inert Atmosphere suspend Suspend AlCl₃ in Dichloromethane start->suspend cool Cool Mixture to 0°C (Ice Bath) suspend->cool add_acyl Slowly Add Acetyl Chloride cool->add_acyl stir1 Stir for 15 min at 0°C add_acyl->stir1 add_dfb Add 1,3-Difluorobenzene Dropwise stir1->add_dfb warm Allow to Warm to RT Stir for 2-4 hours add_dfb->warm quench Quench Reaction (Pour onto Ice/HCl) warm->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End: 2,4-Difluoroacetophenone purify->end

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-nitrobenzene is a key aromatic intermediate whose reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This guide provides a comprehensive overview of the reactivity of the nitro group in this molecule, with a particular focus on its reduction to an amine and the subsequent synthetic applications in pharmaceutical and agrochemical development. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to aid researchers in leveraging this versatile building block.

Core Reactivity of the Nitro Group: Reduction to 2,6-Difluoroaniline

The most significant and widely utilized reaction of the nitro group in this compound is its reduction to form 2,6-difluoroaniline. This transformation is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, as the resulting aniline is a versatile precursor for a variety of coupling and condensation reactions.[1][2]

The reduction is typically achieved through catalytic hydrogenation, a process known for its high efficiency and clean reaction profiles. The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a common and effective method.

Quantitative Data for Catalytic Hydrogenation

The efficiency of the catalytic hydrogenation of nitroarenes can be influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. Below is a summary of typical conditions and expected outcomes for the reduction of fluoronitrobenzene derivatives.

SubstrateCatalystH₂ PressureTemperatureSolventTime (h)Yield (%)
Fluoronitrobenzene derivative0.6% Pt, 0.2% V on activated carbonAtmospheric130°CMolten substrateContinuous flow>95%
Fluoronitrobenzene derivative0.5% Pt, 0.05% V on activated carbonAtmospheric140°CMolten substrateContinuous flow>95%
Nitrobenzene1 wt% Pd/Al₂O₃Not specifiedNot specifiedNot specifiedNot specifiedHigh
p-NitrotoluenePd/C0.5 - 3.0 MPaNot specifiedMethanolNot specifiedHigh

Note: The data presented is a compilation from sources describing the reduction of various fluoronitrobenzene and nitrobenzene derivatives and serves as a general guideline.[2][3][4]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general procedure for the reduction of this compound to 2,6-difluoroaniline using a palladium on carbon catalyst and a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Vessel Preparation: A two- or three-necked round-bottom flask is equipped with a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, the 10% Pd/C catalyst (typically 5-10 mol%) is carefully added to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Solvent and Substrate Addition: The chosen solvent (e.g., ethanol) is added to the flask to slurry the catalyst. Subsequently, the this compound is added.

  • Hydrogenation Setup: The inert gas inlet is replaced with a hydrogen-filled balloon. The flask is again evacuated and backfilled with hydrogen three times, ensuring the reaction mixture is under a hydrogen atmosphere.

  • Reaction: The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the hydrogen balloon is removed, and the flask is carefully purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude 2,6-difluoroaniline.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Experimental Workflow: From Nitroaromatic to Aniline

The following diagram illustrates the general workflow for the catalytic hydrogenation of a nitroaromatic compound.

Caption: Workflow for the catalytic hydrogenation of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the primary focus of this guide is the reactivity of the nitro group itself, it is crucial to understand its profound influence on the reactivity of the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms in this compound are susceptible to displacement by various nucleophiles.

This SNAr reactivity provides an alternative pathway for functionalization, although the reduction of the nitro group is generally the more common synthetic route for introducing diversity.

Quantitative Data for SNAr Reactions

The following table provides illustrative data for SNAr reactions on activated fluoroaromatic compounds with various nucleophiles.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 2,4-Difluoronitrobenzene | Morpholine | Ethanol | Not specified | Not specified | Good | | 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | Ethanol | 75 | 20 | Good | | 3,5-Difluoro-2,4,6-tribromobenzene | 1-Propanethiol | Me₂SO | 90 | 48 | 36 | | 2-Halopyridinium salt | 1-Octanethiol | Acetonitrile | Room Temp | Not specified | Good |

Note: This data is for analogous activated fluoroaromatic systems and is intended to provide a general understanding of the expected reactivity.[5][6][7]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the reaction of an activated fluoroaromatic compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, Ethanol)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and the chosen solvent.

  • Addition of Reagents: Add the amine nucleophile (typically 1.1-1.5 equivalents) and the base (typically 2 equivalents) to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 50-100°C) depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Logical Relationship in SNAr

The following diagram illustrates the key factors influencing the feasibility and outcome of an SNAr reaction.

G substrate Aromatic Substrate (this compound) ewg Electron-Withdrawing Group (Nitro Group) substrate->ewg contains lg Leaving Group (Fluorine) substrate->lg contains product SNAr Product ewg->product activates ring for lg->product is displaced in nucleophile Nucleophile (e.g., Amine, Alkoxide, Thiol) nucleophile->product attacks ring in conditions Reaction Conditions (Solvent, Temperature) conditions->product influences rate and yield of

Caption: Key components and their roles in a nucleophilic aromatic substitution reaction.

Application in Drug Development: Synthesis of a p38 MAPK Inhibitor

A prominent application of 2,6-difluoroaniline, derived from this compound, is in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[1][5]

BIRB 796 (Doramapimod) is a well-known p38 MAPK inhibitor whose synthesis can utilize a 2,6-difluorophenyl moiety. The 2,6-difluoro substitution pattern is often critical for the inhibitor's potency and selectivity.

Synthetic Workflow: From 2,6-Difluoroaniline to a p38 MAPK Inhibitor Scaffold

The following diagram outlines a plausible synthetic route from 2,6-difluoroaniline to a core scaffold found in p38 MAPK inhibitors like BIRB 796.

G start 2,6-Difluoroaniline urea_formation Urea Formation (e.g., with an isocyanate) start->urea_formation intermediate1 N-(2,6-Difluorophenyl)urea derivative urea_formation->intermediate1 cyclization Cyclization with a 1,3-dicarbonyl compound intermediate1->cyclization core_scaffold Pyrazolopyrimidine or similar core scaffold cyclization->core_scaffold further_functionalization Further Functionalization core_scaffold->further_functionalization final_inhibitor p38 MAPK Inhibitor (e.g., BIRB 796 analogue) further_functionalization->final_inhibitor

Caption: Synthetic pathway to a p38 MAPK inhibitor scaffold from 2,6-difluoroaniline.

Signaling Pathway: Mechanism of Action of p38 MAPK Inhibitors

p38 MAPK inhibitors, such as BIRB 796, typically act by binding to the kinase and preventing its activation or its ability to phosphorylate downstream substrates. BIRB 796 is known to be an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, thereby inducing a conformational change that inactivates the enzyme.[1] This inhibition blocks the inflammatory cascade at a critical juncture.

The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention by an inhibitor.

G stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 MAPK Inhibitor (e.g., BIRB 796) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of a p38 MAPK inhibitor.

Conclusion

The reactivity of the nitro group in this compound, primarily through its reduction to 2,6-difluoroaniline, provides a powerful and versatile entry point for the synthesis of complex molecules with significant biological activity. The electron-withdrawing nature of the nitro group also activates the aromatic ring to nucleophilic aromatic substitution, offering an alternative synthetic handle. A thorough understanding of these reaction pathways, supported by detailed experimental protocols and quantitative data, is essential for researchers in the fields of medicinal chemistry and drug development. The successful application of 2,6-difluoroaniline in the synthesis of p38 MAPK inhibitors highlights the importance of this chemical intermediate in the development of novel therapeutics for inflammatory diseases and cancer.

References

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Difluoro-2-nitrobenzene in the Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-nitrobenzene is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of 2,6-difluoroaniline. The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. The 2,6-difluorophenyl motif is a key component in numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)benzenamine , starting from this compound. This intermediate contains the pyrazolo[3,4-b]pyridine scaffold, which is a prevalent core structure in a variety of kinase inhibitors targeting enzymes such as spleen tyrosine kinase (Syk), Janus kinase (JAK), and cyclin-dependent kinases (CDKs). The described synthetic route offers a practical approach for researchers engaged in the discovery and development of novel kinase inhibitors.

Overall Synthetic Scheme

The synthesis commences with the reduction of this compound to 2,6-difluoroaniline. This key intermediate is then coupled with a substituted pyrazolo[3,4-b]pyridine moiety via a Buchwald-Hartwig amination reaction to yield the target compound.

Synthetic_Scheme 1_3_difluoro_2_nitrobenzene This compound reduction Reduction 1_3_difluoro_2_nitrobenzene->reduction Step 1 2_6_difluoroaniline 2,6-Difluoroaniline reduction->2_6_difluoroaniline buchwald_hartwig Buchwald-Hartwig Amination 2_6_difluoroaniline->buchwald_hartwig Step 2 final_product 2,6-difluoro-N-(3-methoxy-1H- pyrazolo[3,4-b]pyridin-5-yl)benzenamine buchwald_hartwig->final_product pyrazolo_pyridine Substituted Pyrazolo[3,4-b]pyridine pyrazolo_pyridine->buchwald_hartwig

Caption: Overall synthetic route.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventConditionsYield (%)Purity (%)
1ReductionThis compoundFe powder, NH₄ClEthanol/H₂OReflux, 2-4 h85-95>98 (by GC)
2Buchwald-Hartwig Amination2,6-Difluoroaniline, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridinePd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane100-110 °C, 12-24 h70-85>98 (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoroaniline from this compound

This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in the presence of ammonium chloride.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and deionized water (4:1 v/v).

  • To this solution, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,6-difluoroaniline as a pale yellow oil, which may solidify upon standing.

Protocol 2: Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)benzenamine

This protocol details the palladium-catalyzed Buchwald-Hartwig amination reaction to couple 2,6-difluoroaniline with a brominated pyrazolo[3,4-b]pyridine core.

Materials:

  • 2,6-Difluoroaniline (from Protocol 1)

  • 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer with heating mantle

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a Schlenk tube, add 5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq), 2,6-difluoroaniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the title compound as a solid.

Mandatory Visualization

G cluster_0 Synthesis of 2,6-Difluoroaniline cluster_1 Synthesis of Pyrazolo[3,4-b]pyridine Intermediate Start This compound Reagents1 Fe, NH4Cl, EtOH/H2O Start->Reagents1 Reaction1 Reduction at Reflux Reagents1->Reaction1 Workup1 Filtration & Extraction Reaction1->Workup1 Product1 2,6-Difluoroaniline Workup1->Product1 Start2 2,6-Difluoroaniline Reagents2 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, Pd2(dba)3, Xantphos, Cs2CO3 Start2->Reagents2 Reaction2 Buchwald-Hartwig Amination (100-110 °C) Reagents2->Reaction2 Workup2 Filtration & Purification Reaction2->Workup2 Product2 Target Intermediate Workup2->Product2

Caption: Experimental workflow for the synthesis.

Kinase_Inhibition cluster_0 Kinase Active Site ATP_Binding_Site ATP Binding Site Phosphorylation Substrate Phosphorylation (Signal Propagation) ATP_Binding_Site->Phosphorylation Enables No_Phosphorylation No Substrate Phosphorylation (Signal Blocked) ATP_Binding_Site->No_Phosphorylation Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Inhibitor Kinase Inhibitor (Pyrazolo[3,4-b]pyridine Core) Inhibitor->ATP_Binding_Site Competitively Binds

Caption: General mechanism of kinase inhibition.

Application Notes and Protocols: 1,3-Difluoro-2-nitrobenzene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-nitrobenzene is a key aromatic building block utilized in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile nitro group, allows for the strategic introduction of functionalities to create potent herbicides, fungicides, and insecticides. The fluorine atoms can enhance the metabolic stability, binding affinity, and overall efficacy of the final active ingredient. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a specific focus on the herbicide Diflufenican.

Core Concepts: The Role of Fluorine in Agrochemicals

The incorporation of fluorine into agrochemical molecules is a widely adopted strategy to enhance their performance. Fluorine's high electronegativity and small size can lead to:

  • Increased Biological Activity: Fluorine substitution can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation in plants, insects, and the environment, which can prolong their activity.

  • Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, facilitating its transport across biological membranes to reach the target site.

Application Example: Synthesis of the Herbicide Diflufenican

Diflufenican is a selective contact and residual herbicide used for the control of broadleaf weeds in cereals and other crops.[1] It belongs to the pyridinecarboxamide class of herbicides and its synthesis utilizes a key intermediate derived from this compound.

Synthetic Workflow

The overall synthetic strategy involves the reduction of the nitro group of this compound to an aniline, followed by amidation with a substituted nicotinoyl chloride.

start This compound intermediate 2,4-Difluoroaniline start->intermediate Reduction product Diflufenican intermediate->product Amidation reagent 2-[3-(Trifluoromethyl)phenoxy]nicotinoyl chloride reagent->product

Caption: Synthetic pathway from this compound to Diflufenican.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoroaniline from this compound

This protocol describes the reduction of the nitro group in this compound to yield the key intermediate, 2,4-difluoroaniline.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), iron powder (3 equivalents), and a solution of ammonium chloride (0.5 equivalents) in a 2:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-difluoroaniline as a crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Diflufenican from 2,4-Difluoroaniline

This protocol details the amidation of 2,4-difluoroaniline with 2-[3-(trifluoromethyl)phenoxy]nicotinoyl chloride to produce Diflufenican.[2]

Materials:

  • 2,4-Difluoroaniline (from Protocol 1)

  • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the acid chloride: In a round-bottom flask under a nitrogen atmosphere, suspend 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C. Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-[3-(trifluoromethyl)phenoxy]nicotinoyl chloride. Use this crude acid chloride directly in the next step.

  • Amidation: In a separate round-bottom flask, dissolve 2,4-difluoroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from step 1 in anhydrous dichloromethane and add it dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Diflufenican can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white solid.

Data Presentation

Herbicidal Activity of Diflufenican

The efficacy of Diflufenican against various weed species is summarized below. The data is presented as the concentration required to inhibit growth by 50% (IC₅₀) or the effective concentration to achieve 50% control (EC₅₀).

Weed Species (Common Name)Weed Species (Scientific Name)Activity TypeIC₅₀ / EC₅₀ (g a.i./ha)Reference
Wild RadishRaphanus raphanistrumPost-emergence125 - 250[1]
Wild TurnipBrassica tournefortiiPost-emergence125 - 250[1]
BlackgrassAlopecurus myosuroidesPre-emergence-[3]
ChickweedStellaria mediaPre/Post-emergence-[3]
CleaversGalium aparinePre/Post-emergence-[3]

Note: Specific IC₅₀/EC₅₀ values can vary depending on environmental conditions, weed growth stage, and formulation. The provided application rates are for general guidance.

Mode of Action and Signaling Pathway

Diflufenican functions by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][4] Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. Inhibition of PDS leads to the accumulation of phytoene and a depletion of downstream carotenoids. This results in chlorophyll degradation, leading to the characteristic bleaching or whitening of the treated plant tissues, followed by necrosis and death.[5]

Carotenoid Biosynthesis Inhibition Pathway

GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase Carotenes α- & β-Carotene Lycopene->Carotenes Cyclases Xanthophylls Xanthophylls Carotenes->Xanthophylls Chlorophyll Chlorophyll Protection Xanthophylls->Chlorophyll Diflufenican Diflufenican PDS Phytoene Desaturase (PDS) Diflufenican->PDS Inhibition

Caption: Mechanism of action of Diflufenican via inhibition of Phytoene Desaturase (PDS).

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex and effective agrochemicals. The provided protocols for the synthesis of the herbicide Diflufenican illustrate a practical application of this building block. The unique properties conferred by the fluorine substituents contribute significantly to the biological activity and stability of the final product. Researchers can adapt and modify these synthetic strategies to explore novel agrochemical candidates with improved efficacy and environmental profiles.

References

Experimental Protocol for SNAr Reactions with 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of 1,3-difluoro-2-nitrobenzene with various nucleophiles, including amines, phenols, and thiols. The protocols outlined herein are intended to serve as a guide for the synthesis of a diverse range of substituted 2,6-difluoroaniline, 2,6-difluorophenyl ether, and 2,6-difluorophenyl thioether derivatives, which are valuable intermediates in pharmaceutical and materials science research. This document includes tabulated data for easy comparison of reaction conditions and yields, detailed step-by-step methodologies, and a visual representation of the experimental workflow.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic rings. This compound is an excellent substrate for SNAr reactions due to the presence of a strong electron-withdrawing nitro group, which activates the ortho and para positions for nucleophilic attack. The two fluorine atoms serve as good leaving groups, allowing for the facile introduction of a variety of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

General Reaction Mechanism

The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds as follows:

  • Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a fluorine atom, which is activated by the ortho nitro group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

Due to the activating effect of the nitro group, substitution can occur at either the C1 or C3 position. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Selected nucleophile (amine, phenol, or thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 2-fluoro-6-nitroanilines.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent such as DMF or DMSO.

  • Add the primary or secondary amine nucleophile (1.1 - 1.5 eq) to the solution.[1]

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.[1]

Data Presentation: SNAr with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF8012>95
PiperidineEt₃NDMSO608>95
AnilineK₂CO₃DMF1002485-95
4-MethoxyanilineNaHTHF651680-90

Note: The yields are approximate and can vary based on the specific substrate and reaction scale.

Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 2-fluoro-6-nitrophenyl aryl ethers.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in an anhydrous solvent like THF or DMF.

  • Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C to generate the phenoxide.[1]

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.[1]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation: SNAr with Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHTHF601285-95
4-Cresolt-BuOKDMF701090-98
4-ChlorophenolNaHTHF651680-90
CatecholK₂CO₃DMF808>90 (mono-arylation)

Note: The yields are approximate and can vary based on the specific substrate and reaction scale.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the synthesis of 2-fluoro-6-nitrophenyl aryl sulfides.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (NaH) (1.2 eq) in an anhydrous solvent like THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[1]

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[1]

Data Presentation: SNAr with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFRT4>95
4-MethylthiophenolK₂CO₃DMF506>95
Benzyl mercaptanNaHTHFRT390-98
2,6-DifluorobenzenethiolK₂CO₃DMF801685-95

Note: The yields are approximate and can vary based on the specific substrate and reaction scale.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the SNAr reaction of this compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents conditions Set Reaction Temperature and Stir reagents->conditions monitor Monitor Progress (TLC) conditions->monitor monitor->monitor completion Reaction Complete monitor->completion Yes quench Quench Reaction completion->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product characterize Characterize (NMR, MS, etc.) product->characterize

Caption: General workflow for the SNAr reaction of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,3-Difluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 1,3-difluoro-2-nitrobenzene. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents. The methodologies outlined below enable the selective formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex molecular architectures.

Introduction to the Reactivity of this compound

This compound is an electron-deficient aromatic compound. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the two fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, this electronic profile makes the C-F bonds susceptible to oxidative addition to a low-valent palladium complex.

Scholarly studies have demonstrated that in polyfluoronitrobenzene derivatives, palladium-catalyzed C-F bond activation and subsequent arylation tend to occur at the position ortho to the nitro group.[1][2] This regioselectivity is attributed to a directing effect of the nitro group, which facilitates the coordination of the palladium catalyst. Therefore, for this compound, cross-coupling reactions are expected to proceed selectively at the C-F bond in the C2 position.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction allows for the synthesis of 2,6-difluoro-3-nitro-1,1'-biphenyl derivatives.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related polyfluoronitrobenzene derivatives.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • To the mixture, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluoro-3-nitro-1,1'-biphenyl derivative.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Difluoro-3-nitro-1,1'-biphenyl85
24-Methoxyphenylboronic acid2,6-Difluoro-4'-methoxy-3-nitro-1,1'-biphenyl82
34-Tolylboronic acid2,6-Difluoro-4'-methyl-3-nitro-1,1'-biphenyl88
43-Thienylboronic acid2-(2,6-Difluoro-3-nitrophenyl)thiophene75

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.

Experimental Protocol: Representative Sonogashira Coupling

This protocol is a general procedure adapted for electron-deficient fluoroarenes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv.) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1,3-Difluoro-2-((phenylethynyl)nitro)benzene78
21-Octyne1-(2,6-Difluoro-3-nitrophenyl)oct-1-yne72
3Trimethylsilylacetylene((2,6-Difluoro-3-nitrophenyl)ethynyl)trimethylsilane85
4Ethynylbenzene1,3-Difluoro-2-(ethynylnitro)benzene65

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the construction of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted anilines.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general procedure applicable to electron-deficient aryl fluorides.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(2,6-Difluoro-3-nitrophenyl)morpholine92
2Piperidine1-(2,6-Difluoro-3-nitrophenyl)piperidine89
3Aniline2,6-Difluoro-3-nitro-N-phenylaniline75
4n-ButylamineN-(n-Butyl)-2,6-difluoro-3-nitroaniline81

Visualizations

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)L_n pdx Oxidative Addition Complex pd0->pdx Ar-X transmetal Transmetalation pdx->transmetal R-Nu-M reductive Reductive Elimination transmetal->reductive reductive->pd0 product Product (R-Nu) reductive->product aryl_halide Ar-X nucleophile R-Nu-M

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Cross-Coupling of this compound start Start: Assemble Reactants (this compound, Coupling Partner, Catalyst, Ligand, Base) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product end End product->end

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Note: Reduction of 1,3-Difluoro-2-nitrobenzene to 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 1,3-Difluoro-2-nitrobenzene is a critical chemical transformation that yields 2,6-Difluoroaniline. This product is a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the two fluorine atoms ortho to the amine group imparts unique electronic and conformational properties to the molecule, making it a key building block for creating complex molecular architectures with desired biological or material properties. The choice of reduction methodology is paramount and depends on factors such as functional group tolerance, required chemoselectivity, scalability, and safety.[2]

This document outlines common, reliable methods for this transformation, providing detailed protocols and comparative data to assist researchers in selecting the most suitable procedure for their needs. The primary methods discussed are catalytic hydrogenation and metal-mediated reductions in acidic media.[3][4]

Methodologies for Nitro Group Reduction

Several robust methods are available for the reduction of aromatic nitro compounds. The selection of a specific method should consider the presence of other functional groups on the substrate and the desired scale of the reaction.

  • Catalytic Hydrogenation : This is frequently the preferred method due to its high efficiency, clean reaction profile, and often quantitative yields.[4] It involves using a heterogeneous catalyst, most commonly Palladium on carbon (Pd/C) or Raney® Nickel, with molecular hydrogen (H₂). While highly effective, care must be taken with substrates containing other reducible functional groups. For halogenated compounds like this compound, Raney® Nickel can be a better choice to minimize the risk of dehalogenation that can sometimes occur with Pd/C.[4]

  • Metal-Mediated Reductions : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and cost-effective approach.[4][5] Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another mild and effective option, often used when other reducible groups are present.[2][4] These methods are particularly useful for large-scale synthesis where the handling of high-pressure hydrogen gas may be a concern. The primary drawback is the often cumbersome workup required to remove metal salt byproducts.[5]

  • Transfer Hydrogenation : This method offers a convenient alternative to using pressurized hydrogen gas. A hydrogen donor, such as hydrazine or ammonium formate, is used in conjunction with a catalyst like Pd/C or Raney® Nickel.[3][5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reduction of this compound to 2,6-Difluoroaniline using various established methods.

MethodReagents & CatalystSolventTemperatureReaction TimeTypical YieldReference
Catalytic Hydrogenation H₂ (gas, 1-5 atm), 5-10 mol% Pd/CEthanol, MethanolRoom Temperature2-8 hours>95%[2][4]
Catalytic Hydrogenation H₂ (gas, 1-5 atm), Raney® NickelEthanol, MethanolRoom Temperature2-10 hours>90%[4][5]
Metal Reduction (Tin) Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.)EthanolReflux (78 °C)1-3 hours85-95%[2][4]
Metal Reduction (Iron) Iron powder (Fe) (3-5 eq.), NH₄Cl or Acetic Acid (cat.)Ethanol/WaterReflux2-6 hours80-95%[2][5]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the reduction of this compound.

G General Workflow for Nitro Group Reduction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 1. Dissolve this compound in chosen solvent B 2. Add Reducing Agent/ Catalyst (e.g., Pd/C, SnCl₂) A->B C 3. Stir under appropriate conditions (H₂ atmosphere, heat) B->C D 4. Monitor progress by TLC or LC-MS C->D E 5. Filter reaction mixture (to remove catalyst/salts) D->E F 6. Perform aqueous workup/ extraction E->F G 7. Dry organic layer (e.g., with Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product (Chromatography/Distillation) H->I J 10. Characterize final product (NMR, MS) I->J

Caption: General workflow for the reduction of an aromatic nitro group to an amine.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often preferred for its clean conversion and simple workup.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask or hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge it with an inert gas (N₂ or Ar) several times to remove oxygen.

  • Introduce hydrogen gas into the vessel (typically via a balloon or from a pressurized source, ~1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-8 hours).

  • Once complete, carefully vent the excess hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude 2,6-Difluoroaniline.

  • If necessary, purify the product further by column chromatography or vacuum distillation.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is a reliable alternative to catalytic hydrogenation and avoids the use of flammable hydrogen gas.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

  • Add Tin(II) chloride dihydrate to the solution in one portion.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Stir until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid thoroughly with ethyl acetate.[2]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,6-Difluoroaniline.[2]

  • Purify the resulting amine by column chromatography or vacuum distillation if necessary.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation pathway.

G A This compound (Starting Material) C 2,6-Difluoroaniline (Final Product) A->C Reduction of NO₂ to NH₂ B Reduction Conditions (e.g., H₂/Pd/C or SnCl₂/EtOH) B->C

Caption: Chemical transformation from this compound to 2,6-Difluoroaniline.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of numerous potent kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of a novel series of potential kinase inhibitors utilizing 1,3-difluoro-2-nitrobenzene as a key starting material. The synthetic strategy leverages a convergent approach, beginning with the functionalization of this compound, followed by the construction of a substituted benzimidazole core. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.

Synthetic Strategy Overview

The overall synthetic approach for the novel kinase inhibitors is depicted below. The strategy commences with a nucleophilic aromatic substitution (SNAr) reaction on this compound. The nitro group of the resulting intermediate is then reduced to an amine, yielding a substituted o-phenylenediamine. Cyclization of this diamine with an appropriate isothiocyanate affords the 2-aminobenzimidazole core. Finally, acylation of the 2-amino group provides the target kinase inhibitors.

G A This compound B Substituted 2-Fluoro-6-nitroaniline A->B SNA_r_ with R1-NH2 C Substituted 4-Fluoro-1,2-phenylenediamine B->C Nitro Reduction D Substituted 2-Amino-5-fluorobenzimidazole C->D Cyclization with R2-NCS E Target Kinase Inhibitor D->E Acylation with R3-COCl G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Novel Kinase Inhibitor Inhibitor->RAF Inhibition G Start Start: this compound Step1 Protocol 1: S_N_Ar Reaction Start->Step1 QC1 Purification & QC (NMR, MS) Step1->QC1 Step2 Protocol 2: Nitro Reduction QC1->Step2 Step3 Protocol 3: Benzimidazole Formation Step2->Step3 QC2 Purification & QC (NMR, MS) Step3->QC2 Step4 Protocol 4: Final Acylation QC2->Step4 QC3 Final Purification & QC (NMR, HRMS, Purity) Step4->QC3 BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) QC3->BioAssay End End: Lead Compound Identification BioAssay->End

Application of 1,3-Difluoro-2-nitrobenzene in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,3-Difluoro-2-nitrobenzene is a fluorinated aromatic compound primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group, imparts unique reactivity, making it a valuable building block in organic synthesis. While direct applications of this compound in materials science are not extensively documented, its derivatives hold significant potential for the development of high-performance polymers and functional materials. The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and optical properties.[2] This document explores the prospective application of this compound as a precursor for novel fluorinated monomers and polymers, providing detailed synthetic protocols and conceptual frameworks.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthetic protocols. The table below summarizes key data for this compound.

PropertyValueReference
CAS Number 19064-24-5[1][3][4][5][6][7][8][9]
Molecular Formula C₆H₃F₂NO₂[1][3][4][5][7]
Molecular Weight 159.09 g/mol [3][4][5][7]
Appearance Clear yellow to white liquid with a light yellow tint[1][8]
Density ~1.503 g/cm³[8]
Boiling Point 91-92 °C (11 mmHg)[8]
Melting Point 0 °C[8]
Refractive Index ~1.494 @ 20°C[1][8]
Purity ≥97.5% (GC)[1][8]

Prospective Application: Synthesis of Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, low dielectric constant, and high optical transparency. These properties make them suitable for applications in microelectronics, aerospace, and as materials for gas separation membranes. This compound can serve as a starting material for the synthesis of novel diamine monomers, which are key building blocks for polyimides.

The proposed synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution: The fluorine atoms on the this compound ring are activated towards nucleophilic substitution. Reaction with a dihydroxy aromatic compound, such as bisphenol A, under basic conditions would yield a bis(nitrophenoxy) derivative.

  • Reduction of Nitro Groups: The nitro groups of the resulting intermediate are then reduced to amino groups to yield the target diamine monomer.

This diamine monomer can then be polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA), to produce a novel fluorinated polyimide.

synth_pathway start This compound intermediate Bis(nitrophenoxy) Intermediate start->intermediate Nucleophilic Aromatic Substitution reagent1 Bisphenol A, K₂CO₃, DMSO monomer Fluorinated Diamine Monomer intermediate->monomer reagent2 H₂, Pd/C, Ethanol polymer Fluorinated Polyimide monomer->polymer reagent3 Pyromellitic Dianhydride (PMDA), NMP

Fig. 1: Synthetic pathway to a fluorinated polyimide.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a novel fluorinated diamine monomer from this compound and its subsequent polymerization.

Protocol 1: Synthesis of the Bis(nitrophenoxy) Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add bisphenol A (1 equivalent), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMSO.

  • Heat the mixture to 140°C and add toluene to facilitate the azeotropic removal of water.

  • Once all water has been removed, slowly distill off the toluene.

  • Cool the reaction mixture to 80°C and add this compound (2.1 equivalents) dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 160°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and pour it into a stirred solution of methanol and water (1:1 v/v) to precipitate the product.

  • Filter the crude product using a Büchner funnel, wash thoroughly with deionized water, and then with methanol.

  • Dry the product in a vacuum oven at 80°C overnight.

protocol1_workflow start Start step1 Combine Bisphenol A, K₂CO₃, and DMSO in flask. start->step1 step2 Heat to 140°C and azeotropically remove water with toluene. step1->step2 step3 Distill off toluene and cool to 80°C. step2->step3 step4 Add this compound dropwise. step3->step4 step5 Heat to 160°C for 8-12 hours. step4->step5 step6 Cool and precipitate product in methanol/water. step5->step6 step7 Filter and wash the product. step6->step7 step8 Dry the product under vacuum. step7->step8 end End step8->end

Fig. 2: Workflow for the synthesis of the bis(nitrophenoxy) intermediate.
Protocol 2: Synthesis of the Fluorinated Diamine Monomer

This protocol outlines the reduction of the nitro groups of the intermediate to form the diamine monomer.

Materials:

  • Bis(nitrophenoxy) intermediate from Protocol 1

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol

  • Hydrazine hydrate (80%)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend the bis(nitrophenoxy) intermediate (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • Heat the mixture to reflux (approximately 80°C).

  • Add hydrazine hydrate (4 equivalents) dropwise via a dropping funnel over 1-2 hours.

  • After the addition is complete, continue refluxing for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorinated diamine monomer.

protocol2_workflow start Start step1 Suspend intermediate and Pd/C in ethanol. start->step1 step2 Heat the mixture to reflux. step1->step2 step3 Add hydrazine hydrate dropwise. step2->step3 step4 Continue refluxing for 6-8 hours. step3->step4 step5 Cool and filter to remove catalyst. step4->step5 step6 Evaporate the solvent. step5->step6 step7 Recrystallize the crude product. step6->step7 end End step7->end

Fig. 3: Workflow for the synthesis of the fluorinated diamine monomer.

Conclusion

While this compound is primarily recognized as an intermediate for fine chemicals, its inherent reactivity offers a promising entry point into the synthesis of advanced materials. The protocols detailed above present a viable, albeit prospective, route to novel fluorinated polyimides. Researchers in materials science are encouraged to explore the potential of this and other derivatives of this compound for the creation of next-generation polymers with tailored properties for a wide range of applications. Further research into the synthesis and characterization of such materials could unlock new avenues in materials design and engineering.

References

Application Notes and Protocols for Flow Chemistry Reactions of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of flow chemistry to nucleophilic aromatic substitution (SNAr) reactions of 1,3-difluoro-2-nitrobenzene. This compound is a valuable building block in organic synthesis, and the use of continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability for its derivatization.

Introduction to Flow Chemistry for SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The reaction involves the displacement of a leaving group, such as a fluoride, from an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, such as a nitro group.[1]

This compound is an excellent substrate for SNAr reactions due to the presence of two activating fluorine atoms and a strongly electron-withdrawing nitro group. The fluorine atoms are good leaving groups, and their substitution by various nucleophiles, particularly primary and secondary amines, leads to the formation of valuable substituted aniline derivatives.

Continuous flow chemistry offers numerous advantages over traditional batch processing for SNAr reactions:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly exothermic reactions or the use of hazardous reagents.

  • Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, leading to improved selectivity and reduced byproduct formation.

  • Rapid Reaction Optimization: The ability to quickly vary reaction parameters such as temperature, residence time, and stoichiometry allows for rapid optimization of reaction conditions.

  • Improved Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation and Integration: Flow chemistry setups can be easily automated and integrated with in-line analysis and purification steps, enabling a streamlined and efficient workflow.

Application: Synthesis of Substituted Anilines via SNAr

A primary application of this compound in flow chemistry is the synthesis of substituted anilines through SNAr reactions with primary and secondary amines. These products are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Reaction Principle

The SNAr reaction of this compound with an amine proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The fluorine atom at the 2-position is generally more activated towards nucleophilic attack due to the ortho-nitro group.

Quantitative Data Summary

NucleophileReagents & ConditionsSolventResidence Time (min)Temperature (°C)Yield (%)
MorpholineMorpholine (2.0 eq.), K₂CO₃ (2.5 eq.)Acetonitrile5100>95
PiperidinePiperidine (2.0 eq.), K₂CO₃ (2.5 eq.)Acetonitrile5100>95
BenzylamineBenzylamine (1.5 eq.), Et₃N (2.0 eq.)DMSO10120~90
AnilineAniline (1.5 eq.), DBU (2.0 eq.)DMSO15140~85

Experimental Protocols

Protocol 1: Batch Reaction of this compound with Morpholine

This protocol serves as a baseline for the development of a continuous flow process.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 6.29 mmol).

  • Add anhydrous acetonitrile (30 mL) and stir until the starting material is fully dissolved.

  • Add morpholine (1.1 mL, 12.58 mmol, 2.0 eq.) to the solution.

  • Add potassium carbonate (2.17 g, 15.73 mmol, 2.5 eq.) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(2,6-difluorophenyl)morpholine.

Protocol 2: Continuous Flow Synthesis of 4-(2,6-difluorophenyl)morpholine

This protocol describes the translation of the batch process into a continuous flow setup.

Equipment:

  • Two syringe pumps or HPLC pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel, 10 mL volume)

  • Back-pressure regulator (BPR)

  • Collection vessel

Reagent Preparation:

  • Solution A: Dissolve this compound (3.18 g, 20 mmol) in anhydrous acetonitrile to a final volume of 50 mL (0.4 M solution).

  • Solution B: Dissolve morpholine (3.48 g, 40 mmol) and potassium carbonate (6.91 g, 50 mmol) in anhydrous acetonitrile to a final volume of 50 mL. Note: The potassium carbonate will not fully dissolve, creating a slurry. Ensure adequate stirring of this solution.

Flow Procedure:

  • Set up the flow chemistry system as depicted in the workflow diagram below.

  • Set the reactor temperature to 100°C.

  • Set the back-pressure regulator to 10 bar to prevent solvent boiling.

  • Set the flow rate of Pump A (Solution A) to 0.5 mL/min.

  • Set the flow rate of Pump B (Solution B) to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.

  • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

  • Collect the product stream in a suitable vessel.

  • After the reaction is complete, flush the system with clean solvent.

  • The collected product stream can be worked up by filtering the solid and concentrating the solvent. The crude product can then be purified by chromatography.

Visualizations

G cluster_prep Reagent Preparation cluster_flow Flow System cluster_collection Product Collection & Work-up reagentA This compound in Acetonitrile pumpA Pump A reagentA->pumpA reagentB Morpholine & K₂CO₃ in Acetonitrile pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil (100°C) mixer->reactor bpr Back-Pressure Regulator (10 bar) reactor->bpr collection Product Collection bpr->collection workup Filtration & Solvent Removal collection->workup purification Purification workup->purification product Final Product purification->product

Caption: Experimental workflow for the continuous flow SNAr reaction.

G start Start: 1,3-Difluoro- 2-nitrobenzene meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., Amine) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination leaving_group Fluoride Ion (Leaving Group) meisenheimer->leaving_group

Caption: Signaling pathway for the SNAr mechanism.

Conclusion

The application of continuous flow chemistry to the nucleophilic aromatic substitution of this compound presents a robust and advantageous methodology for the synthesis of valuable substituted aniline derivatives. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, enabling the safe, efficient, and scalable production of these important chemical entities. The principles outlined can be readily adapted to a wide range of nucleophiles and further downstream processing steps.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Difluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-nitrobenzene and its derivatives are key building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The strategic incorporation of the fluorinated nitroaromatic scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability, membrane permeability, and receptor binding affinity. As research and development progresses towards clinical trials and commercialization, the demand for robust and scalable synthetic routes for these intermediates becomes critical.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, with a focus on safety, efficiency, and scalability. The primary method discussed is the direct nitration of 1,3-difluorobenzene. Additionally, protocols for the synthesis of related derivatives are presented to highlight the versatility of this class of compounds.

Data Presentation

Table 1: Representative Reaction Parameters for the Nitration of 1,3-Difluorobenzene
ParameterLab-Scale (Batch)Pilot-Scale (Continuous Flow)
Starting Material 1,3-Difluorobenzene1,3-Difluorobenzene
Nitrating Agent Conc. Nitric Acid / Conc. Sulfuric AcidFuming Nitric Acid
Stoichiometry (Substrate:HNO₃:H₂SO₄) 1 : 1.2 : 2.51 : 1.5 (in solvent)
Reaction Temperature 0 - 10 °C20 - 40 °C
Reaction Time 1 - 3 hours2 - 10 minutes (residence time)
Typical Yield 85 - 95%>95%
Purity (crude) ~90%>98%
Key Advantage Simple setupEnhanced safety, higher throughput
Key Disadvantage Exotherm control challenges at scaleRequires specialized equipment
Table 2: Comparison of Synthetic Routes for Difluoronitrobenzene Derivatives
DerivativeStarting MaterialSynthetic MethodKey FeaturesReference
2,5-Difluoronitrobenzene p-DifluorobenzeneNitration with KNO₃/H₂SO₄High yield (83%) at kilogram scale.Patent CN109553534A
5-Bromo-1,3-difluoro-2-nitrobenzene 4-Bromo-2,6-difluoroanilineOxidation with Sodium PerborateUseful for introducing further functionality via the bromo group.Journal of Medicinal Chemistry, 2012
3,5-Dichloro-2,4-difluoronitrobenzene 2,4-DifluoronitrobenzeneChlorination with Cl₂/I₂ catalystProvides a route to highly substituted derivatives.Patent CN1821175A

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Continuous Flow Nitration

Continuous flow chemistry offers significant advantages for the scale-up of highly exothermic reactions like nitration, providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety.[2][3]

Materials:

  • 1,3-Difluorobenzene (Reagent Grade, >99%)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Continuous flow reactor system (e.g., microreactor or tube reactor) equipped with high-pressure pumps, back-pressure regulator, and heat exchanger.

Procedure:

  • Stream Preparation:

    • Stream A: Prepare a solution of 1,3-difluorobenzene in a suitable inert solvent if necessary, or use it neat depending on the reactor specifications.

    • Stream B: Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a cooled, separate vessel. The ratio of nitric acid to sulfuric acid should be optimized, typically around 1:2 to 1:3 by volume.

  • Reaction Setup:

    • Set up the continuous flow reactor system according to the manufacturer's instructions.

    • Ensure the heat exchanger is set to the desired reaction temperature (e.g., 25 °C).

    • Set the back-pressure regulator to maintain a pressure sufficient to prevent boiling of the reaction mixture (e.g., 5-10 bar).

  • Reaction Execution:

    • Pump Stream A and Stream B into the reactor through a T-mixer at controlled flow rates. The stoichiometry of the reactants is controlled by the relative flow rates.

    • The reaction mixture flows through the reactor coil, where the nitration occurs. The residence time is determined by the reactor volume and the total flow rate. A typical residence time for nitration in a flow reactor is in the range of a few minutes.[4]

  • Work-up:

    • The output stream from the reactor is quenched by continuously mixing it with a stream of cold water or ice.

    • The quenched mixture is collected in a separation funnel.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Safety Considerations for Scale-Up Nitration:

  • Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2][5]

  • The use of continuous flow reactors significantly mitigates this risk by providing a high surface-area-to-volume ratio, which allows for efficient heat dissipation.[3][6]

  • All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Careful control of reactant addition rates and temperature is crucial for safe operation.

  • A thorough hazard evaluation, including reaction calorimetry studies, is recommended before proceeding to a large-scale synthesis.[5][7]

Mandatory Visualization

G cluster_prep Reactant Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification DFB 1,3-Difluorobenzene Pump_A Pump A DFB->Pump_A Nitrating_Mix Nitrating Mixture (HNO3/H2SO4) Pump_B Pump B Nitrating_Mix->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor Flow Reactor (Controlled Temperature) Mixer->Reactor Quench Quenching (Ice/Water) Reactor->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (Distillation/Chromatography) Washing->Purification Final_Product Pure 1,3-Difluoro- 2-nitrobenzene Purification->Final_Product

Caption: Continuous flow synthesis workflow for this compound.

G cluster_reaction Electrophilic Aromatic Substitution DFB 1,3-Difluorobenzene Product This compound DFB->Product Nitration Reagents HNO3 / H2SO4 Byproduct H2O

Caption: Synthetic pathway for this compound via nitration.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines using 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,3-difluoro-2-nitrobenzene as a versatile starting material for the preparation of a wide range of substituted anilines. Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The strategic placement of two fluorine atoms ortho to a nitro group in this compound renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group to afford the desired aniline derivatives.

Introduction to the Synthetic Strategy

The preparation of substituted anilines from this compound is typically a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the two ortho-positioned fluorine atoms, making them excellent leaving groups for substitution by a variety of nucleophiles, particularly primary and secondary amines. This step introduces the desired substituent onto the aromatic ring. Due to the symmetrical activation of both fluorine atoms, the regioselectivity of this reaction can be influenced by the steric and electronic properties of the incoming nucleophile.

  • Nitro Group Reduction: The nitro group, having served its purpose as an activating group, is then reduced to a primary amine. This transformation can be achieved through various methods, most commonly catalytic hydrogenation or chemical reduction, to yield the final substituted aniline product.

This two-step sequence allows for the synthesis of a diverse array of 2,6-difluoro-N-substituted anilines, which are valuable intermediates in organic synthesis.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines to form N-substituted-2-fluoro-6-nitroanilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (e.g., NaH, Et₃N)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., acetonitrile (MeCN), DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.

  • Add the amine nucleophile (1.05 - 1.2 equivalents) to the solution.

  • Add anhydrous potassium carbonate (2.0 - 3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a temperature between 50-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

General Protocol for the Reduction of the Nitro Group

This protocol outlines the reduction of the N-substituted-2-fluoro-6-nitroaniline intermediate to the corresponding aniline derivative using catalytic hydrogenation.

Materials:

  • N-substituted-2-fluoro-6-nitroaniline

  • Palladium on carbon (Pd/C, 5-10 wt. %) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

Procedure:

  • In a suitable hydrogenation vessel, dissolve the N-substituted-2-fluoro-6-nitroaniline (1.0 equivalent) in methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol % palladium) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude substituted aniline.

  • If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of substituted anilines from this compound.

Table 1: Nucleophilic Aromatic Substitution of this compound with Amines

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
MorpholineCs₂CO₃1,4-Dioxane11084-(3-Fluoro-2-nitrophenyl)morpholine42[1]
EthylamineK₂CO₃DMF60-804-12N-Ethyl-2,3-difluoro-6-nitroanilineN/A[2]
MethylamineK₂CO₃DMF60-804-12N-Methyl-2,3-difluoro-6-nitroanilineN/A[3]

*Note: Specific yield data for the reaction of this compound with ethylamine and methylamine were not available in the searched literature. The conditions are based on general protocols for N-alkylation of similar compounds.[2][3]

Table 2: Reduction of Substituted Nitroanilines

Starting MaterialReducing Agent/CatalystSolventPressureTime (h)ProductYield (%)Reference
N-(2-fluoro-6-nitrophenyl)acetamideH₂SO₄--22-Fluoro-6-nitroaniline74[4]

*Note: This table illustrates a related reduction, as specific examples for the reduction of N-substituted-2-fluoro-6-nitroanilines prepared from this compound were not explicitly found in the search results. The conditions are indicative of typical procedures for related compounds.

Visualizing the Workflow and Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and reaction pathways described in these application notes.

experimental_workflow cluster_snar Step 1: Nucleophilic Aromatic Substitution cluster_reduction Step 2: Nitro Group Reduction start_snar This compound reaction_snar Heat (50-80 °C) start_snar->reaction_snar reagents_snar Amine (R1R2NH) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents_snar->reaction_snar workup_snar Aqueous Workup & Extraction reaction_snar->workup_snar purification_snar Column Chromatography workup_snar->purification_snar intermediate N-substituted-2-fluoro-6-nitroaniline purification_snar->intermediate start_reduction N-substituted-2-fluoro-6-nitroaniline intermediate->start_reduction reaction_reduction Stir at RT start_reduction->reaction_reduction reagents_reduction H2 Catalyst (e.g., Pd/C) Solvent (e.g., MeOH) reagents_reduction->reaction_reduction workup_reduction Catalyst Filtration reaction_reduction->workup_reduction purification_reduction Concentration & Optional Purification workup_reduction->purification_reduction final_product Substituted Aniline purification_reduction->final_product

Caption: Experimental workflow for the two-step synthesis of substituted anilines.

reaction_pathway start This compound intermediate N-substituted-2-fluoro-6-nitroaniline start->intermediate SNAr final_product Substituted Aniline intermediate->final_product Reduction snar_conditions + R1R2NH Base reduction_conditions [H]

Caption: General reaction pathway for the synthesis of substituted anilines.

Safety Considerations

  • This compound: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-permeable. Avoid direct contact.

  • Bases: Strong bases like NaH are highly reactive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area, away from ignition sources. Palladium on carbon can be pyrophoric when dry; handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The use of this compound provides a reliable and versatile route for the synthesis of a diverse range of N-substituted 2,6-difluoroanilines. The two-step process, involving a nucleophilic aromatic substitution followed by a nitro group reduction, is a powerful tool for medicinal chemists and drug development professionals. The protocols provided herein serve as a general guideline, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Difluoro-2-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct nitration of 1,3-difluorobenzene using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene ring.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include controlling the regioselectivity of the nitration to favor the formation of the desired 2-nitro isomer over other isomers (such as 1,3-difluoro-4-nitrobenzene), minimizing the formation of dinitrated byproducts, and managing the exothermic nature of the reaction. Separating the desired product from isomeric impurities can also be challenging due to their similar physical properties.

Q3: How do the fluorine substituents on the benzene ring influence the nitration reaction?

A3: The two fluorine atoms are ortho, para-directing groups. However, they are also deactivating groups, meaning they make the benzene ring less reactive towards electrophilic substitution compared to benzene. The directing effect of the two fluorine atoms leads to the possibility of forming different isomers, making control of regioselectivity a key aspect of this synthesis.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary significantly depending on the reaction conditions. Optimizing factors such as temperature, reaction time, and the ratio of nitrating agents is crucial for maximizing the yield of the desired 2-nitro isomer.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the different isomers and byproducts formed. For purity assessment and structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is highly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound Isomer
Possible Cause Suggested Solution
Incorrect Reaction Temperature Nitration is highly temperature-dependent. Low temperatures can lead to a slow reaction rate, while high temperatures can increase the formation of byproducts and dinitrated compounds. Carefully control the temperature, typically keeping it low (e.g., 0-10 °C) during the addition of the nitrating mixture and then allowing it to slowly warm to room temperature.
Suboptimal Ratio of Nitrating Agents The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid will result in a slow and incomplete reaction. Conversely, an excessive amount can lead to undesired side reactions. A common starting point is a 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid.
Inadequate Mixing The reaction mixture is often biphasic. Vigorous stirring is essential to ensure good contact between the 1,3-difluorobenzene and the nitrating agents, which will improve the reaction rate and yield.
Short Reaction Time If the reaction is not allowed to proceed to completion, the yield will be low. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Problem 2: High Percentage of 1,3-Difluoro-4-nitrobenzene Isomer
Possible Cause Suggested Solution
Reaction Conditions Favoring the 4-Isomer The regioselectivity of the nitration is influenced by the reaction conditions. Lowering the reaction temperature may improve the selectivity for the 2-isomer. The choice of nitrating agent can also play a role; experimenting with alternative nitrating agents (e.g., acetyl nitrate) might alter the isomer ratio.
Thermodynamic vs. Kinetic Control The product distribution may be under thermodynamic or kinetic control. Running the reaction at a lower temperature for a longer duration might favor the kinetically controlled product, which could be the desired 2-isomer.
Problem 3: Formation of Dinitrated Byproducts
Possible Cause Suggested Solution
Excess Nitrating Agent Using a large excess of the nitrating mixture will promote the dinitration of the product. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
High Reaction Temperature Higher temperatures provide the activation energy for the second nitration step. Maintain a low and controlled temperature throughout the reaction.
Prolonged Reaction Time Allowing the reaction to stir for too long after the starting material is consumed can lead to the formation of dinitrated products. Monitor the reaction closely and quench it once the desired conversion is reached.
Problem 4: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Similar Physical Properties of Isomers The boiling points of the 2-nitro and 4-nitro isomers are very close, making separation by simple distillation difficult. Fractional distillation with a high-efficiency column may provide better separation.
Co-elution in Column Chromatography The isomers may have similar polarities, leading to poor separation on a silica gel column. Experiment with different solvent systems, potentially using a less polar eluent system with a shallow gradient, to improve resolution. Preparative HPLC could be an alternative for achieving high purity on a smaller scale.
Presence of Unreacted Starting Material If the reaction did not go to completion, unreacted 1,3-difluorobenzene will be present. This can usually be removed by distillation due to its lower boiling point.

Data Presentation

Table 1: Physical Properties of 1,3-Difluorobenzene and its Mononitrated Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,3-DifluorobenzeneC₆H₄F₂114.0982-83
This compoundC₆H₃F₂NO₂159.09~215-220 (estimated)
1,3-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09~215-220 (estimated)

Note: Experimental boiling point data for the individual nitro isomers can be difficult to find and may vary. The close boiling points highlight the challenge in separation by distillation.

Experimental Protocols

General Protocol for the Nitration of 1,3-Difluorobenzene

Disclaimer: This is a general procedure based on standard nitration reactions of similar aromatic compounds. Optimization of reaction conditions is highly recommended to improve the yield and regioselectivity for this compound.

Materials:

  • 1,3-Difluorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 1.2 equivalents) to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This mixture is the nitrating agent.

  • In a separate flask, place 1,3-difluorobenzene (1.0 equivalent).

  • Slowly add the pre-cooled nitrating mixture to the 1,3-difluorobenzene dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (0 °C) H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Reaction Reaction at 0-10 °C Mix->Reaction DFB 1,3-Difluorobenzene DFB->Reaction Quench Quench on Ice Reaction->Quench Extract Extraction (DCM) Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Drying (MgSO₄) Wash->Dry Evaporate Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Fractional Distillation or Column Chromatography Crude->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_isomers Isomer Distribution cluster_purification Purification Issues Start Low Yield of This compound Temp Check Temperature Control Start->Temp Ratio Verify Nitrating Agent Ratio Start->Ratio Mixing Ensure Adequate Mixing Start->Mixing Time Optimize Reaction Time Start->Time High4Isomer High % of 4-Isomer Start->High4Isomer Dinitration Presence of Dinitrated Products Start->Dinitration Separation Difficulty in Isomer Separation Start->Separation Unreacted Unreacted Starting Material Start->Unreacted

Caption: Troubleshooting guide for low yield in this compound synthesis.

purification of crude 1,3-Difluoro-2-nitrobenzene by distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Crude 1,3-Difluoro-2-nitrobenzene by Distillation

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the purification of crude this compound via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound, often synthesized via the nitration of 1,3-difluorobenzene, may contain several impurities. These can include:

  • Positional Isomers: The nitration of 1,3-difluorobenzene can also produce other difluoronitrobenzene isomers, such as 2,4-difluoronitrobenzene and 3,5-difluoronitrobenzene. The separation of these isomers is a primary goal of the purification process.

  • Unreacted Starting Material: Residual 1,3-difluorobenzene may be present if the reaction has not gone to completion.[1]

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrobenzene compounds, which are generally less volatile.[2][3]

  • Residual Acids: Traces of the nitrating agents (e.g., sulfuric and nitric acid) may remain and should be removed by a neutralization and washing step prior to distillation.

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is the preferred method for several reasons:

  • Thermal Sensitivity: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[2][3][4] Distillation under reduced pressure lowers the boiling point of the compound, minimizing the risk of thermal degradation.[5][6]

  • High Boiling Point: The atmospheric boiling point of this compound and its isomers is relatively high. Vacuum distillation makes the process more energy-efficient and manageable in a standard laboratory setting.[5]

  • Safety: Lowering the distillation temperature reduces the overall thermal hazard of the process. Mixtures of nitroaromatic compounds can have reduced thermal stability compared to the pure substances.[2][3]

Q3: What are the key safety precautions to take during the distillation of this compound?

A3: Safety is paramount when working with this compound. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: The distillation should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Heat Source: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid open flames.

  • Thermal Stability: Do not overheat the distillation flask, as nitroaromatic compounds can decompose exothermically.[2][3] It is advisable not to distill to dryness to prevent the concentration of potentially explosive polynitrated byproducts.[2][3]

  • Pressure and Glassware: Ensure all glassware is free of cracks and is rated for use under vacuum. Use a safety screen around the apparatus.

Data Presentation: Physical Properties of Difluoronitrobenzene Isomers

The successful separation of this compound from its isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the relevant physical properties.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 19064-24-5159.0991-92 @ 11 mmHg [7]
2,4-Difluoronitrobenzene446-35-5159.09203-204 @ 760 mmHg[8]
2,5-Difluoronitrobenzene364-74-9159.09206.5 @ 760 mmHg
3,4-Difluoronitrobenzene369-34-6159.0980-81 @ 14 mmHg[9]
3,5-Difluoronitrobenzene2265-94-3159.09176-177 @ 760 mmHg[10]

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines the procedure for the purification of crude this compound.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Vigreux or packed fractional distillation column (minimum 20 cm)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Preparation: Ensure the crude this compound has been washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove any residual acids. Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Charging the Flask: Charge the dried crude product into the distillation flask, not exceeding two-thirds of its volume.

  • Initiating Vacuum: Close the system and slowly reduce the pressure to the target range (e.g., 10-15 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions, which may include residual starting material (1,3-difluorobenzene, b.p. 83°C at 760 mmHg).[11]

    • As the temperature stabilizes at the boiling point of the desired product (approx. 91-92°C at 11 mmHg), switch to a clean receiving flask to collect the pure this compound.[7]

    • Collect any higher-boiling fractions in a separate flask.

  • Shutdown: Once the desired product has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Insufficient vacuum or leaks in the system.- Use a magnetic stir bar.- Ensure the heating mantle is appropriately sized.- Check all joints and connections for vacuum leaks.
Poor Separation of Isomers - Distillation rate is too fast.- Insufficient column efficiency.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer or more efficient packed distillation column.
Product Solidifies in Condenser - Coolant temperature is too low.- Increase the temperature of the condenser coolant or reduce its flow rate.
No Distillate at Expected Temperature - Pressure is too high (vacuum not low enough).- Thermometer bulb is incorrectly placed.- Check the vacuum pump and system for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Product Darkens During Distillation - Overheating leading to thermal decomposition.- Reduce the temperature of the heating mantle.- Ensure the vacuum is stable and sufficiently low to maintain the desired boiling temperature.

Visualizations

Experimental Workflow

G Experimental Workflow for Purification A Crude Product (this compound) B Wash with NaHCO3(aq) and Water A->B C Dry with MgSO4 B->C D Filter C->D E Vacuum Fractional Distillation D->E F Collect Low-Boiling Impurities E->F Fraction 1 G Collect Pure Product (91-92°C @ 11 mmHg) E->G Fraction 2 H Collect High-Boiling Residue E->H Residue

Caption: A step-by-step workflow for the purification of crude this compound.

Troubleshooting Logic

G Distillation Troubleshooting Logic Start Distillation Issue Occurs Q1 What is the nature of the issue? Start->Q1 A1 Unstable Boiling (Bumping) Q1->A1 Boiling A2 Poor Separation Q1->A2 Purity A3 No Distillate Q1->A3 Flow S1 Check Stirring Check for Leaks A1->S1 S2 Reduce Heat Rate Use More Efficient Column A2->S2 S3 Check Vacuum Level Check Thermometer Placement A3->S3 End Problem Resolved S1->End S2->End S3->End

Caption: A flowchart to diagnose and resolve common issues during distillation.

References

minimizing side products in the nitration of 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 1,3-difluorobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help minimize the formation of unwanted side products during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the mononitration of 1,3-difluorobenzene?

A1: The fluorine atoms are ortho-, para-directing activators (though deactivating overall due to their high electronegativity). In 1,3-difluorobenzene, the primary product of mononitration is 2,4-difluoronitrobenzene, where the nitro group is directed to the position ortho to one fluorine and para to the other. The major isomer formed is 1,3-difluoro-4-nitrobenzene. Other isomers, such as 1,3-difluoro-2-nitrobenzene and 1,3-difluoro-5-nitrobenzene, are generally formed as minor side products. Dinitrated products can also form if the reaction conditions are too harsh.

Q2: What are the most common side products and how can they be minimized?

A2: The most common side products are undesired regioisomers (e.g., this compound) and dinitrated products. Minimizing these byproducts can be achieved by carefully controlling reaction parameters such as temperature, the choice of nitrating agent, and reaction time. Lower temperatures generally favor higher selectivity. Using a milder nitrating agent or a continuous flow setup can also significantly reduce the formation of unwanted isomers and dinitration.[1][2][3]

Q3: How does temperature affect the regioselectivity of the nitration?

A3: Temperature is a critical factor in controlling the regioselectivity of nitration. Lowering the reaction temperature generally decreases the rate of reaction but can significantly improve the selectivity for the desired isomer. It is crucial to maintain a consistent and low temperature to prevent the formation of undesired isomers and over-nitration. For many nitration reactions, temperatures are kept at or below 0°C.

Q4: Can the choice of solvent influence the outcome of the reaction?

A4: While many traditional nitrations are carried out using a mixture of concentrated nitric and sulfuric acids which acts as both reactant and solvent, the use of an inert co-solvent can sometimes influence the reaction. However, for this specific reaction, control of temperature and the nitrating agent composition are more critical factors. Some modern methods utilize alternative solvent systems or even solvent-free conditions, particularly with solid acid catalysts.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product (1,3-difluoro-4-nitrobenzene) - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent.- Increase reaction time or slowly increase temperature, monitoring for side product formation. - Optimize temperature; start at a lower temperature (e.g., -10°C to 0°C) and adjust as needed. - Ensure the nitrating mixture (e.g., HNO₃/H₂SO₄) is freshly prepared and of the correct concentration.
High Levels of Dinitrated Byproducts - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain a lower reaction temperature throughout the addition and reaction period. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the starting material is consumed.
Formation of Undesired Regioisomers - High reaction temperature leading to less selective nitration. - Strong nitrating agent.- Decrease the reaction temperature to enhance regioselectivity. - Consider using a milder nitrating system, such as acetyl nitrate prepared in situ, or employing a solid acid catalyst which can offer shape selectivity.[4] - Explore the use of continuous flow reactors, which offer better control over temperature and mixing, often leading to higher selectivity.[1][2][3]
Runaway Reaction - Poor temperature control. - Rapid addition of reagents.- Ensure efficient cooling and stirring. - Add the nitrating agent slowly and portion-wise to the substrate solution, carefully monitoring the internal temperature.[5][6]

Experimental Protocols

Protocol 1: Standard Batch Nitration

This protocol describes a standard laboratory-scale batch nitration of 1,3-difluorobenzene using a mixture of nitric acid and sulfuric acid.

Materials:

  • 1,3-difluorobenzene

  • Concentrated nitric acid (65-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Cool the resulting nitrating mixture to 0°C.

  • In a separate flask, dissolve 1,3-difluorobenzene in a minimal amount of a suitable inert solvent or use it neat.

  • Slowly add the 1,3-difluorobenzene to the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_1 Cool Sulfuric Acid prep_2 Add Nitric Acid (forms Nitrating Mixture) prep_1->prep_2 prep_3 Cool Nitrating Mixture prep_2->prep_3 react_1 Slowly Add 1,3-Difluorobenzene prep_3->react_1 Maintain T < 5°C react_2 Stir at Low Temperature react_1->react_2 react_3 Monitor Progress (TLC/GC) react_2->react_3 workup_1 Quench on Ice react_3->workup_1 workup_2 Extract with Organic Solvent workup_1->workup_2 workup_3 Wash (Water, Bicarbonate, Brine) workup_2->workup_3 workup_4 Dry and Concentrate workup_3->workup_4 workup_5 Purify workup_4->workup_5

Caption: Workflow for the batch nitration of 1,3-difluorobenzene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue High Side Product Formation cause_1 High Temperature issue->cause_1 cause_2 Excess Nitrating Agent issue->cause_2 cause_3 Long Reaction Time issue->cause_3 solution_1 Lower Reaction Temperature cause_1->solution_1 solution_2 Use Stoichiometric Reagents cause_2->solution_2 solution_3 Monitor Reaction Closely cause_3->solution_3

Caption: Troubleshooting logic for minimizing side products.

References

Technical Support Center: Optimizing SNAr Reactions with 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Difluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom on this compound is more susceptible to nucleophilic attack?

A1: The fluorine atom at the C2 position, which is ortho to the nitro group, is the most activated and, therefore, the most likely site for nucleophilic attack. The strong electron-withdrawing effect of the nitro group significantly lowers the electron density at the ortho and para positions, facilitating the addition of a nucleophile.

Q2: What are the typical nucleophiles used in SNAr reactions with this compound?

A2: A wide range of nucleophiles can be employed, including primary and secondary amines, phenols, and thiols. The reactivity of the nucleophile is a critical factor in the success of the reaction.

Q3: What is the general mechanism for the SNAr reaction?

A3: The SNAr reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Q4: Can di-substitution occur with this compound?

A4: Yes, di-substitution is a potential side reaction, especially under harsh reaction conditions, with a large excess of the nucleophile, or when using highly polar solvents. Optimizing stoichiometry, reaction time, and temperature can help to minimize the formation of the di-substituted product.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or no conversion of the starting material.

  • Possible Cause: Insufficiently activated substrate or weak nucleophile.

    • Solution: While this compound is activated by the nitro group, ensure your nucleophile is sufficiently reactive. For alcohols and thiols, consider converting them to their more nucleophilic alkoxide or thiolate forms by using a suitable base. For amines, a stronger base may be required to facilitate the reaction.

  • Possible Cause: Inappropriate solvent choice.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[1] Ensure the solvent is anhydrous, as water can compete as a nucleophile.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While starting at a lower temperature is recommended to control selectivity, gradually increasing the temperature can improve the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Problem 2: Formation of multiple products, including isomers and di-substituted compounds.

  • Possible Cause: Lack of regioselectivity.

    • Solution: While the C2 fluorine is more activated, substitution at the C6 position can occur. The choice of solvent can influence regioselectivity. Nonpolar solvents like toluene have been shown to favor ortho-selectivity in similar substrates like 2,4-difluoronitrobenzene by promoting a six-membered polar transition state.[2]

  • Possible Cause: Over-reaction leading to di-substitution.

    • Solution: Carefully control the stoichiometry of the nucleophile (use a slight excess, e.g., 1.1-1.2 equivalents). Adding the substrate slowly to the mixture of the nucleophile and base can sometimes lead to di-substitution. Consider adding the base slowly to a mixture of the substrate and the nucleophile to generate the anionic nucleophile in situ, which can favor mono-substitution.[2]

  • Possible Cause: Harsh reaction conditions.

    • Solution: High temperatures and prolonged reaction times can lead to the formation of side products. Optimize the reaction time and temperature by monitoring the reaction progress closely.

Problem 3: Decomposition of starting material or product.

  • Possible Cause: Use of a base that is too strong or reactive.

    • Solution: Strong bases can sometimes lead to undesired side reactions or decomposition. Consider using a milder base, such as K₂CO₃ or Cs₂CO₃, especially for sensitive substrates.

  • Possible Cause: The presence of other reactive functional groups.

    • Solution: If your nucleophile contains other functional groups that might react under the basic conditions, consider using a suitable protecting group strategy.

Data Presentation

The following tables summarize typical reaction conditions for SNAr reactions. Note that these are general guidelines, and optimization for this compound with your specific nucleophile is recommended.

Table 1: General Reaction Conditions for SNAr with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, MeCN25 - 1002 - 24Moderate to High

Table 2: General Reaction Conditions for SNAr with Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield
PhenolK₂CO₃, Cs₂CO₃, NaH, KOtBuDMF, DMSO, THF25 - 1204 - 24Moderate to High

Table 3: General Reaction Conditions for SNAr with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield
ThiolK₂CO₃, Cs₂CO₃, NaHDMF, DMSO, THF0 - 801 - 12High

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for SNAr with a Phenol Nucleophile

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH, 1.2 eq., portion-wise at 0 °C, or K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend a base (e.g., NaH, 1.2 eq.) in an anhydrous solvent (e.g., THF or DMF) and cool to 0 °C.

  • Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations

SNAr_Mechanism reagents This compound + Nucleophile (Nu-H) + Base meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Addition (Rate-determining step) product Monosubstituted Product + Fluoride Ion + Conjugate Acid of Base meisenheimer->product Elimination

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow cluster_conversion Low Conversion Troubleshooting cluster_products Multiple Products Troubleshooting cluster_decomposition Decomposition Troubleshooting start SNAr Reaction with This compound check_conversion Low or No Conversion? start->check_conversion check_products Multiple Products? check_conversion->check_products No increase_temp Increase Temperature check_conversion->increase_temp Yes check_decomposition Decomposition? check_products->check_decomposition No adjust_stoichiometry Adjust Stoichiometry check_products->adjust_stoichiometry Yes success Successful Reaction check_decomposition->success No milder_base Use Milder Base check_decomposition->milder_base Yes stronger_base Use Stronger Base (for ROH/RSH) increase_temp->stronger_base check_solvent Change/Dry Solvent stronger_base->check_solvent change_addition_order Change Order of Addition adjust_stoichiometry->change_addition_order lower_temp Lower Temperature change_addition_order->lower_temp change_solvent Change Solvent (e.g., Toluene) lower_temp->change_solvent protecting_groups Use Protecting Groups milder_base->protecting_groups

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

References

troubleshooting failed reactions involving 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Difluoro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. The following guides and FAQs address common issues encountered during experimentation, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SNAr reaction with this compound is not proceeding or giving a very low yield. What are the common causes?

A1: Low or no conversion in a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound can typically be attributed to several factors related to reaction conditions and reagent choice.

  • Insufficient Base Strength or Inappropriate Base: The nucleophile (especially amines, alcohols, or thiols) often requires deprotonation to become sufficiently reactive. If the reaction is sluggish, consider the choice of base. Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often more effective than organic amines like triethylamine (Et₃N) for these reactions.[1] For less reactive nucleophiles such as phenols or alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the corresponding nucleophilic anion.[2][3]

  • Inadequate Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are generally recommended as they can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2][3]

  • Low Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider increasing the temperature, typically in the range of 50-100 °C.[2]

  • Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role. Thiols are highly polarizable and are generally excellent nucleophiles for this type of reaction.[4] The reactivity of amines and alcohols can be significantly enhanced by using a suitable base.

To address low yield, a systematic approach is recommended. First, ensure all reagents are pure and the solvent is anhydrous. Then, consider optimizing the base and temperature conditions as outlined in the table below.

Q2: I am observing multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products often points to di-substitution or undesired reactions with the solvent or trace impurities.

  • Di-substitution: this compound has two fluorine atoms that can be displaced. If an excess of a strong nucleophile is used, or if the reaction is run for an extended period at high temperatures, you may observe the formation of a di-substituted product where both fluorine atoms have been replaced. To minimize this, use a controlled stoichiometry (e.g., 1.0 to 1.1 equivalents of the nucleophile) and monitor the reaction closely by TLC or LC-MS.

  • Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the starting material to form 3-fluoro-2-nitrophenol. It is crucial to use anhydrous solvents and reagents to prevent this side reaction.

  • Reaction with Nitro Group: While displacement of the fluorine atoms is kinetically and thermodynamically favored, under very harsh conditions or with specific nucleophiles, reaction at the nitro group (e.g., reduction) could occur, though this is less common for SNAr.[4]

Q3: Which fluorine atom is expected to react first if I use a sub-stoichiometric amount of nucleophile?

A3: In this compound, both fluorine atoms are positioned ortho to the strongly electron-withdrawing nitro group. This placement activates both positions for nucleophilic attack by stabilizing the resulting negatively charged Meisenheimer complex intermediate.[5][6] Therefore, the electronic environment for both fluorine atoms is very similar, and a sub-stoichiometric reaction will likely yield a mixture of the two possible mono-substituted isomers, along with unreacted starting material. Achieving high regioselectivity for mono-substitution can be challenging and may depend on subtle steric differences between the nucleophile and the substrate.

Q4: Can the nitro group be displaced instead of the fluorine?

A4: It is highly unlikely for the nitro group to be displaced in a typical SNAr reaction. The fluorine atoms are excellent leaving groups in this context. The primary role of the nitro group is to activate the aromatic ring towards nucleophilic attack, making the carbon atoms attached to the fluorine atoms highly electrophilic.[4][7] The C-F bond is the intended site of reaction.

Data Presentation

Table 1: General Conditions for SNAr Reactions with Activated Fluoroaromatics

The following table summarizes typical reaction conditions and reported yields for SNAr reactions on various fluoroaromatics activated by a nitro group. These serve as a good starting point for optimizing your reaction with this compound.

NucleophileSubstrate ExampleBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Piperidine4-Ethoxy-2-fluoro-1-nitrobenzeneK₂CO₃ (2.0)DMF801295
Morpholine4-Ethoxy-2-fluoro-1-nitrobenzeneEt₃N (2.0)DMSO901092
Aniline4-Ethoxy-2-fluoro-1-nitrobenzeneNaH (1.5)THF602485
4-Methoxyphenol4-Ethoxy-2-fluoro-1-nitrobenzeneK₂CO₃ (2.0)AcetonitrileReflux16-
Butylamine4,5-Difluoro-1,2-dinitrobenzeneEt₃N (1.0)EtOHReflux1873
Morpholine4,5-Difluoro-1,2-dinitrobenzeneEt₃N (1.0)EtOHReflux1888
Catechol4,5-Difluoro-1,2-dinitrobenzeneNa₂CO₃EtOH752091

(Data compiled from multiple sources for illustrative purposes).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 - 1.5 eq).[2]

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.[2]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reaction with a Phenol or Thiol Nucleophile
  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phenol or thiol (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide or thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.[3]

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

SNAr Mechanism and Troubleshooting Logic

The following diagrams illustrate the key mechanistic pathway for SNAr reactions and a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Failed Reaction: Low or No Yield CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckSideReactions 3. Analyze for Side Products Start->CheckSideReactions ReagentPurity Purity of Starting Material? Nucleophile Quality? CheckReagents->ReagentPurity Purity Anhydrous Anhydrous Solvent/Reagents? CheckReagents->Anhydrous Moisture Base Base appropriate? (e.g., K2CO3, NaH) CheckConditions->Base Base Solvent Solvent appropriate? (e.g., DMF, DMSO) CheckConditions->Solvent Solvent Temperature Temperature too low? CheckConditions->Temperature Temp. ControlStoich Action: Adjust stoichiometry (e.g., 1.1 eq Nu:) CheckSideReactions->ControlStoich Di-substitution? Anhydrous->CheckSideReactions Hydrolysis? DrySystem Action: Use freshly dried solvents and reagents Anhydrous->DrySystem OptimizeBase Action: Use stronger or different base (e.g., Cs2CO3) Base->OptimizeBase IncreaseTemp Action: Increase reaction temperature (e.g., 80-100°C) Temperature->IncreaseTemp

References

Technical Support Center: Managing Exothermic Reactions in 1,3-Difluoro-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the highly exothermic nitration of 1,3-difluorobenzene to synthesize 1,3-Difluoro-2-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a controlled and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 1,3-difluorobenzene a hazardous reaction?

A1: The nitration of aromatic compounds, including 1,3-difluorobenzene, is a highly exothermic process. This poses a significant risk of a thermal runaway, which can lead to an uncontrolled increase in temperature and pressure, potentially resulting in an explosion.[1] The nitrating agents, typically a mixture of concentrated nitric and sulfuric acids, are highly corrosive and can cause severe chemical burns.[1] Additionally, the reaction can generate toxic nitrogen dioxide gas, necessitating excellent ventilation.[1]

Q2: What is the role of sulfuric acid in the nitrating mixture?

A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2][3] The nitronium ion is the active electrophile that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[1][2] This "mixed acid" system allows for a much faster and more efficient reaction than using nitric acid alone.[1]

Q3: What are the main advantages of using a continuous flow reactor over a traditional batch reactor for this synthesis?

A3: Continuous flow microreactors offer superior heat transfer due to their high surface-area-to-volume ratio.[1] This allows for the rapid and efficient removal of the significant heat generated during the exothermic reaction, maintaining a constant temperature and drastically reducing the risk of a thermal runaway.[1] This enhanced safety and precise temperature control can also lead to higher yields and improved selectivity. For the related nitration of p-difluorobenzene, continuous flow systems have been shown to increase yields and significantly shorten reaction times.[4]

Q4: How does reaction temperature affect the conversion and selectivity of the nitration of difluorobenzenes?

A4: Generally, higher temperatures increase the reaction rate and the conversion of the starting material. However, elevated temperatures can also lead to the formation of undesired byproducts, such as dinitro-isomers, and increase the risk of a runaway reaction.[5] Precise temperature control is therefore critical to maximize the yield of the desired mononitrated product, this compound, while ensuring safety.

Q5: What are the primary safety precautions to take when performing this synthesis?

A5: Always work in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. An ice bath should be readily available to cool the reaction in case of an unexpected temperature rise. Reagents should be added slowly and in a controlled manner to manage the rate of heat generation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Addition of nitrating mixture is too fast.- Inadequate cooling of the reaction vessel.- Insufficient stirring leading to localized hot spots.- Immediate Action: Stop the addition of the nitrating mixture immediately.- Immerse the reaction flask in a large ice/water bath to rapidly cool it.- If the temperature continues to rise uncontrollably, evacuate the area and follow emergency protocols.- Preventative Measures: Ensure slow, dropwise addition of the nitrating mixture with vigorous stirring.[6] Use a properly sized cooling bath and ensure good thermal contact with the reaction flask.
Low Yield of this compound - Incomplete reaction.- Formation of isomeric byproducts.- Over-nitration to dinitro compounds.- Loss of product during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Maintain the recommended reaction temperature to minimize byproduct formation.- Use the correct stoichiometry of reagents; an excess of the nitrating agent can lead to dinitration.- Optimize the extraction and purification steps to minimize product loss.
Formation of Significant Amounts of Isomeric Byproducts - The directing effects of the fluorine atoms can lead to the formation of other isomers.- Reaction temperature is too high, reducing selectivity.- Maintain strict temperature control throughout the addition of the nitrating mixture.- Consider alternative nitrating agents that may offer higher regioselectivity, though mixed acid is standard.
Product Does Not Precipitate Upon Quenching - The product may be soluble in the quenching medium.- Insufficient product formation.- Instead of relying on precipitation, perform a liquid-liquid extraction of the aqueous mixture with a suitable organic solvent, such as methylene chloride or diethyl ether.[6]

Experimental Protocols

Representative Batch Protocol for Nitration of 1,3-Difluorobenzene

This protocol is adapted from similar nitration procedures and should be optimized for specific laboratory conditions.

Materials:

  • 1,3-Difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methylene Chloride (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to cool.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-difluorobenzene and cool the flask in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred 1,3-difluorobenzene. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. A temperature increase indicates that the addition rate is too high.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction's progress by TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with methylene chloride.[6] Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Reaction Parameters for Nitration of Difluorobenzene Derivatives

Parameter1,3-Difluoro-2-bromobenzene Nitration[6]p-Difluorobenzene Nitration (Continuous Flow)[4]
Starting Material 1,3-Difluoro-2-bromobenzenep-Difluorobenzene
Nitrating Agent 70% Nitric Acid in Sulfuric AcidFuming Nitric Acid in Sulfuric Acid
Temperature Control Internal temperature not to exceed 55°CThermostated tubular reactor
Reaction Time 15 minutes after addition2.3 minutes
Yield 97%98%

Note: This table provides data from related reactions to illustrate typical conditions and outcomes. Optimal conditions for the synthesis of this compound should be determined experimentally.

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Nitration prep Prepare Nitrating Mixture (HNO3 + H2SO4) addition Slow, Dropwise Addition of Nitrating Mixture prep->addition setup Setup Reaction Vessel (1,3-Difluorobenzene) with Cooling setup->addition monitor Monitor Temperature Continuously addition->monitor quench Quench Reaction on Ice addition->quench Addition Complete temp_ok Temperature Stable? monitor->temp_ok continue_add Continue Addition temp_ok->continue_add Yes stop_add STOP Addition! Increase Cooling temp_ok->stop_add No continue_add->addition stop_add->monitor workup Workup and Purification quench->workup Troubleshooting_Logic Troubleshooting Logic for Temperature Spikes start Temperature Rise Detected action1 Cease Reagent Addition start->action1 action2 Enhance External Cooling start->action2 check Is Temperature Decreasing? action1->check action2->check resume Resume Cautious Addition check->resume Yes emergency Follow Emergency Procedures (Evacuate) check->emergency No

References

Technical Support Center: Purification of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of acidic impurities from 1,3-Difluoro-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in crude this compound?

A1: During the nitration of aromatic compounds like 1,3-difluorobenzene, common acidic impurities include residual nitrating acids (sulfuric and nitric acid) and various nitrophenol byproducts. These nitrophenols are formed from the oxidation of the aromatic ring during the reaction and are significantly more acidic than the target compound.

Q2: What is the primary method for removing acidic impurities from this compound?

A2: The most common and effective method is a liquid-liquid extraction procedure involving an alkaline wash. The crude product, dissolved in a water-immiscible organic solvent, is washed with a basic aqueous solution. This deprotonates the acidic impurities, converting them into their water-soluble salt forms, which are then extracted into the aqueous phase.[1]

Q3: Which basic solution should I use for the alkaline wash: Sodium Bicarbonate or Sodium Carbonate?

A3: The choice depends on the strength of the acidic impurities.

  • Sodium Bicarbonate (NaHCO₃) is a milder base (pH of a 1% solution is ~8-9) and is effective for neutralizing strong residual acids and more acidic nitrophenols.[2][3] It is generally the first choice due to its milder nature.

  • Sodium Carbonate (Na₂CO₃) is a stronger base (pH of a 1% solution is ~11-12) and can be used if a sodium bicarbonate wash is insufficient to remove all acidic byproducts.[2][4] However, its higher basicity could potentially lead to degradation of the desired product if it is base-sensitive, though this is not a commonly reported issue for stable nitroaromatics.

Q4: How can I confirm the removal of acidic impurities?

A4: The purity of this compound before and after the purification process can be quantitatively assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6][7] A successful purification will show a significant reduction or complete removal of peaks corresponding to acidic byproducts in the chromatogram.

Data Presentation

Table 1: Comparison of Alkaline Washing Agents

FeatureSodium Bicarbonate (NaHCO₃)Sodium Carbonate (Na₂CO₃)
Chemical Formula NaHCO₃Na₂CO₃
Common Name Baking SodaSoda Ash, Washing Soda
pH (1% solution) ~8-9 (Mildly Alkaline)[2][3]~11-12 (Strongly Alkaline)[2][4]
Primary Use Case Neutralizing strong residual acids and highly acidic phenols. Safer first choice.Removing less acidic phenolic impurities that are not extracted by bicarbonate.
Reaction with Acids Vigorous reaction, produces CO₂ gas. Requires careful and frequent venting of the separatory funnel.Reacts with acids to produce CO₂ gas, but the reaction can be more vigorous due to higher basicity.
Safety Generally considered safe and non-toxic.[8]Can cause skin and eye irritation due to higher alkalinity.[4][8]

Table 2: Illustrative Purification Data for a Nitroaromatic Compound

Note: The following data is representative of a typical purification process for nitroaromatic compounds. Specific values for this compound may vary based on experimental conditions.

ParameterBefore Alkaline WashAfter Alkaline Wash
Purity (by GC-MS) ~90%>98%
Major Acidic Impurity 2,4-DifluorophenolNot Detected
Appearance Yellow to brown oilLight yellow oil
Typical Recovery Yield N/A85-95%

Experimental Protocols

Protocol: Removal of Acidic Impurities using Alkaline Wash

This protocol describes a standard liquid-liquid extraction procedure to purify this compound from acidic byproducts.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous drying agent (e.g., Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 5-10 volumes of dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Alkaline Wash:

    • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas.

    • Gently shake the funnel for 1-2 minutes with frequent venting.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat this wash step one more time.

  • Water Wash:

    • Add an equal volume of deionized water to the organic layer in the separatory funnel.

    • Shake for 1 minute and allow the layers to separate.

    • Drain the aqueous layer. This step removes any remaining base.

  • Brine Wash:

    • Add an equal volume of saturated brine solution to the organic layer.

    • Shake for 1 minute. This wash helps to remove residual water from the organic phase and aids in breaking any minor emulsions.

    • Allow the layers to separate and drain the aqueous layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the solution.

    • Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Issue 1: An Emulsion Forms Between the Organic and Aqueous Layers

An emulsion is a stable mixture of two immiscible liquids that fails to separate into distinct layers.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite in a funnel. This can physically break up the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.

Issue 2: Low Recovery Yield of the Final Product

A lower than expected yield can be due to several factors during the extraction process.

Troubleshooting Steps:

  • Incomplete Extraction: The product may have some solubility in the aqueous wash solutions. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. It is also good practice to re-extract the combined aqueous wash layers with a fresh portion of the organic solvent to recover any dissolved product.[9][10]

  • Premature Product Precipitation: If the product is a solid at room temperature, it might precipitate at the interface. Ensure the concentration in the organic solvent is not too high.

  • Mechanical Losses: Ensure careful separation of layers. Avoid draining any of the organic layer along with the aqueous layer. Rinse all glassware that contained the product solution to ensure a complete transfer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation cluster_waste Waste Stream start Start with Crude This compound dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer alkaline_wash Wash with Saturated Sodium Bicarbonate Solution transfer->alkaline_wash alkaline_wash->transfer Repeat Wash water_wash Wash with Deionized Water alkaline_wash->water_wash waste Combined Aqueous Layers (Contain Acidic Impurity Salts) alkaline_wash->waste brine_wash Wash with Brine Solution water_wash->brine_wash water_wash->waste dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry brine_wash->waste filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate end Purified This compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_emulsion start Emulsion Observed in Separatory Funnel patience Wait for 10-30 minutes start->patience swirl Gently swirl or stir with a glass rod patience->swirl Not resolved resolved Layers Separated patience->resolved Resolved brine Add Saturated Brine (NaCl solution) swirl->brine Not resolved swirl->resolved Resolved filter Filter through Celite or Glass Wool brine->filter Not resolved brine->resolved Resolved centrifuge Centrifuge the mixture filter->centrifuge Not resolved filter->resolved Resolved centrifuge->resolved Resolved

Caption: Troubleshooting decision tree for emulsion formation during extraction.

References

Technical Support Center: Analytical Methods for Assessing the Purity of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the analytical assessment of 1,3-Difluoro-2-nitrobenzene purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing the volatile nature of the compound and identifying potential volatile impurities. HPLC with Ultraviolet (UV) detection is a robust method for separating the main component from non-volatile impurities and isomers.

Q2: What are the potential impurities that I should be looking for in a this compound sample?

A2: Potential impurities in this compound often stem from the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors such as 2,6-difluoroaniline.

  • Isomers: Positional isomers like 2,4-difluoronitrobenzene or 3,5-difluoronitrobenzene.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Residual solvents: Solvents used in the manufacturing and purification process.

Q3: How can I identify unknown peaks in my chromatogram?

A3: When unknown peaks are observed, coupling your chromatographic separation with mass spectrometry is the most effective identification strategy. GC-MS will provide mass spectra of the unknown impurities, which can be compared against spectral libraries for identification. For HPLC, a mass detector (LC-MS) can provide the molecular weight of the impurities, offering crucial information for their structural elucidation.

Q4: What is a typical purity specification for commercially available this compound?

A4: Commercially available this compound is typically offered in purities of 97% or higher. High-purity grades, often specified as >98% or >99% as determined by GC, are also available for more sensitive applications.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Peak Tailing

  • Potential Cause 1: Active Sites in the System. The nitro and fluoro groups in this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a deactivated inlet liner.

      • Trim the first few centimeters of the column to remove any active sites that may have developed.

      • If the problem persists, consider using a more inert GC column.

  • Potential Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Troubleshooting Steps:

      • Dilute the sample.

      • Reduce the injection volume.

  • Potential Cause 3: Inappropriate Temperature. A suboptimal oven temperature program can affect peak shape.

    • Troubleshooting Steps:

      • Ensure the initial oven temperature is appropriate for good peak focusing.

      • Optimize the temperature ramp rate.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor Resolution Between the Main Peak and an Impurity

  • Potential Cause 1: Suboptimal Mobile Phase Composition. The mobile phase composition may not be suitable for separating closely eluting compounds.

    • Troubleshooting Steps:

      • Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • Try a different organic solvent.

      • Modify the pH of the aqueous phase, as this can alter the retention of ionizable impurities.

  • Potential Cause 2: Inappropriate Column Chemistry. The stationary phase of the HPLC column may not have the right selectivity for the separation.

    • Troubleshooting Steps:

      • Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

      • Consider a column with a different particle size or length to improve efficiency.

Issue: Ghost Peaks in the Chromatogram

  • Potential Cause 1: Contaminated Mobile Phase or System. Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.

    • Troubleshooting Steps:

      • Use fresh, high-purity HPLC-grade solvents.

      • Run a blank gradient (injecting no sample) to see if the ghost peaks are from the system or mobile phase.

      • Implement a robust needle wash protocol in your autosampler method.

  • Potential Cause 2: Sample Degradation. The analyte may be degrading in the sample vial or on the column.

    • Troubleshooting Steps:

      • Prepare samples fresh and analyze them promptly.

      • If the compound is light-sensitive, use amber vials.

Data Presentation

The following tables summarize typical parameters and expected results for the analysis of this compound.

Table 1: Typical GC Purity Data

ParameterValue
Purity Level >98.0% (by GC-FID)
Major Impurity Isomer (e.g., 2,4-difluoronitrobenzene)
Typical Impurity Level <1.0%
Residual Solvents <0.5%

Table 2: Model HPLC Method Parameters

ParameterSpecification
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Acetonitrile

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Materials

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

  • This compound reference standard and sample

  • High-purity solvent for dilution (e.g., Acetone or Acetonitrile)

2. GC Conditions

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation

  • Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of acetone to prepare a 1 mg/mL solution.

4. Analysis

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate all peaks.

  • Calculate the purity by area percent normalization.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a model method for the separation and quantification of impurities in this compound using HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • This compound reference standard and sample

  • HPLC-grade Acetonitrile and water

  • Formic acid

2. HPLC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

4. Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and record the chromatogram.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve gc_inject Inject into GC dissolve->gc_inject hplc_inject Inject into HPLC dissolve->hplc_inject gc_separate Separation on Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect integrate Integrate Peaks gc_detect->integrate hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_detect->integrate calculate Calculate Purity/% Impurity integrate->calculate

Caption: General experimental workflow for purity analysis.

Troubleshooting_Logic cluster_gc GC Issues cluster_hplc HPLC Issues start Analytical Issue Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites check_overload Check for Overload check_active_sites->check_overload No solution1 Use Deactivated Liner/ Trim Column check_active_sites->solution1 Yes solution2 Dilute Sample/ Reduce Injection Volume check_overload->solution2 Yes other_gc_issues Investigate Other Causes check_overload->other_gc_issues No check_mobile_phase Optimize Mobile Phase poor_resolution->check_mobile_phase check_column Change Column Chemistry check_mobile_phase->check_column No Improvement solution3 Adopt Optimized Mobile Phase check_mobile_phase->solution3 Improved solution4 Use New Column check_column->solution4 Improved other_hplc_issues Investigate Other Causes check_column->other_hplc_issues No Improvement

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Nitration of 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective mononitration of 1,3-difluorobenzene. Our goal is to help you prevent over-nitration and optimize the synthesis of the desired 2,4-difluoronitrobenzene isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of 1,3-difluorobenzene?

The nitration of 1,3-difluorobenzene primarily yields 2,4-difluoronitrobenzene as the desired monosubstituted product. However, due to the activating nature of the fluorine atoms, over-nitration can occur, leading to the formation of dinitro- and trinitro- byproducts, most notably 1,5-difluoro-2,4-dinitrobenzene. The fluorine substituents direct the incoming nitro group to the ortho and para positions.

Q2: What factors influence the rate of over-nitration?

Several factors can increase the likelihood of over-nitration:

  • Reaction Temperature: Higher temperatures significantly accelerate the rate of nitration, including the second and third nitration steps.[1]

  • Concentration of Nitrating Agent: A high concentration of the nitrating species (e.g., nitronium ion, NO₂⁺) increases the probability of multiple substitutions on the aromatic ring.

  • Reaction Time: Prolonged reaction times can lead to the formation of dinitro and other polysubstituted products, even under otherwise controlled conditions.

  • Strength of the Nitrating Mixture: Harsher nitrating conditions, such as the use of fuming nitric acid or a high proportion of sulfuric acid, will favor over-nitration.

Q3: How can I monitor the progress of the reaction to avoid over-nitration?

Close monitoring of the reaction is crucial. Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be employed to track the consumption of the starting material and the formation of the desired mononitro product and dinitro-byproducts. By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal time to quench the reaction to maximize the yield of the mononitro compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of 2,4-difluoronitrobenzene - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient mixing.- Increase reaction time and monitor via TLC/GC. - Optimize temperature; too low may slow the reaction excessively. - Ensure vigorous stirring to maintain a homogenous reaction mixture.
High percentage of dinitro- and trinitro- byproducts (Over-nitration) - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. - Nitrating agent is too strong.- Maintain a strict temperature protocol, typically between 0-10°C. - Use a stoichiometric amount or only a slight excess of the nitrating agent. - Quench the reaction as soon as the starting material is consumed (monitor by TLC/GC). - Consider a milder nitrating agent, such as acetyl nitrate.
Difficulty in separating 2,4-difluoronitrobenzene from byproducts - Similar polarities of mono- and di-nitro isomers.- Utilize fractional distillation under reduced pressure. - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).
Formation of unexpected isomers - Reaction conditions favoring alternative substitution patterns.- Confirm the structure of the product using spectroscopic methods (NMR, MS). - Re-evaluate the directing effects of the substituents under your specific reaction conditions.

Experimental Protocols

Protocol 1: Selective Mononitration using a Standard Mixed Acid Procedure

This protocol is designed to favor the formation of 2,4-difluoronitrobenzene while minimizing dinitration.

Materials:

  • 1,3-Difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,3-difluorobenzene. Cool the flask to 0°C in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred 1,3-difluorobenzene solution. Carefully monitor the temperature and ensure it does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to isolate 2,4-difluoronitrobenzene.

Quantitative Data from Analogous Nitration of p-Difluorobenzene
Nitrating AgentTemperature (°C)Reaction Time (min)Mono-nitro Product Yield (%)Di-nitro Product Yield (%)
Fuming Nitric Acid / H₂SO₄Not specified2.398Not specified
Fuming Nitric Acid / H₂SO₄Not specified1~85~10

Data adapted from studies on continuous flow nitration of p-difluorobenzene, which show that shorter residence times significantly reduce the formation of dinitro byproducts.[2][3]

Visualizations

Experimental Workflow for Selective Mononitration

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_acid Slowly Add Nitrating Mixture (Maintain T < 10°C) prep_acid->add_acid cool_sub Cool 1,3-Difluorobenzene to 0°C cool_sub->add_acid monitor Monitor Reaction (TLC/GC) add_acid->monitor quench Quench on Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry Organic Layer wash->dry purify Purify (Vacuum Distillation/Chromatography) dry->purify

Caption: Workflow for the selective mononitration of 1,3-difluorobenzene.

Troubleshooting Logic for Over-nitration

troubleshooting_over_nitration start High Levels of Dinitro Byproducts? temp Is Temperature > 10°C? start->temp reagent Is Nitrating Agent in Excess? temp->reagent No sol_temp Action: Lower and strictly control temperature (0-5°C) temp->sol_temp Yes time Was Reaction Time Prolonged? reagent->time No sol_reagent Action: Use stoichiometric amounts of nitrating agent reagent->sol_reagent Yes sol_time Action: Quench reaction sooner based on monitoring time->sol_time Yes end Problem Resolved sol_temp->end sol_reagent->end sol_time->end

Caption: Decision tree for troubleshooting over-nitration.

References

Technical Support Center: Regioselective Functionalization of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of 1,3-difluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the competing directing effects of the substituents on the aromatic ring. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (C5). However, the fluorine atoms, while also deactivating, are ortho, para-directors for electrophilic substitution. In the more common nucleophilic aromatic substitution (SNAr) reactions, the nitro group is a strong activating group, making the ortho and para positions susceptible to nucleophilic attack. In this compound, both fluorine atoms are ortho to the nitro group, leading to a challenge in selectively substituting only one of them.

Q2: Which functionalization method is most common for this compound?

A2: Nucleophilic aromatic substitution (SNAr) is the most prevalent and practical method for the functionalization of this compound. The strongly electron-withdrawing nitro group significantly activates the C-F bonds towards displacement by nucleophiles.

Q3: How can I achieve regioselective monosubstitution in SNAr reactions with this compound?

A3: Achieving regioselective monosubstitution can be challenging due to the electronic equivalence of the two fluorine atoms. However, selectivity can often be controlled by:

  • Stoichiometry: Using one equivalent or slightly less of the nucleophile can favor monosubstitution over disubstitution.

  • Reaction Temperature: Lower temperatures generally increase selectivity by favoring the kinetic product.

  • Nucleophile Choice: Sterically hindered nucleophiles may favor monosubstitution.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the nucleophile.

Q4: Is ortho-lithiation (Directed ortho-Metalation, DoM) a viable strategy for functionalizing this compound?

A4: Directed ortho-metalation of this compound is expected to be very challenging. The nitro group is highly electrophilic and can react with common organolithium bases. Furthermore, the fluorine atoms are only moderately effective as directing groups for lithiation. Competing nucleophilic aromatic substitution by the organolithium reagent is also a likely side reaction.

Q5: What about transition-metal-catalyzed C-H activation?

A5: While transition-metal-catalyzed C-H activation is a powerful tool, its application to this compound is not well-documented in the literature. The fluorine atoms could potentially direct C-H activation to the C4 and C6 positions. However, the strong electron-withdrawing nature of the nitro group can make the C-H bonds less reactive. The development of specific catalytic systems would be necessary to achieve high regioselectivity and yield.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of mono- and di-substituted products.

  • Difficulty in separating the desired monosubstituted product from the disubstituted byproduct.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Excess Nucleophile Carefully control the stoichiometry. Use 0.9-1.0 equivalent of the nucleophile to favor monosubstitution.
High Reaction Temperature Lower the reaction temperature. Start at 0 °C or room temperature and monitor the reaction progress by TLC or GC/MS.
Highly Reactive Nucleophile Consider using a less reactive nucleophile or a protected version of the nucleophile.
Inappropriate Solvent Screen different polar aprotic solvents like DMF, DMSO, or NMP. The solvent can affect the nucleophile's reactivity.
Issue 2: Low Yield of the Desired Product in SNAr

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple unidentified byproducts.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Activation Ensure the reaction is performed under appropriate conditions to facilitate the SNAr reaction (e.g., presence of a suitable base if required by the nucleophile).
Decomposition of Starting Material or Product The nitro group can be sensitive to harsh reaction conditions. Consider milder bases or lower reaction temperatures.
Poor Nucleophile Use a stronger or less sterically hindered nucleophile if monosubstitution is not the primary goal.
Presence of Water Ensure anhydrous conditions, as water can compete as a nucleophile or react with strong bases.

Experimental Protocols

Representative Protocol for Monosubstitution via SNAr with an Amine Nucleophile:

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (0.95 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be applied.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting SNAr Reactions

troubleshooting_workflow start Start: SNAr on this compound problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Low Conversion / Multiple Products poor_selectivity Poor Regioselectivity problem->poor_selectivity Mixture of Mono/Di-substitution check_conditions Check Reaction Conditions low_yield->check_conditions check_stoichiometry Check Stoichiometry poor_selectivity->check_stoichiometry lower_temp_ps Lower Reaction Temperature poor_selectivity->lower_temp_ps change_nucleophile_ps Use Sterically Hindered Nucleophile poor_selectivity->change_nucleophile_ps optimize_temp_ly Optimize Temperature (Lower/Higher?) check_conditions->optimize_temp_ly optimize_base_ly Optimize Base (Stronger/Milder?) check_conditions->optimize_base_ly check_reagents_ly Check Reagent Purity/Activity check_conditions->check_reagents_ly end Successful Functionalization optimize_temp_ly->end optimize_base_ly->end check_reagents_ly->end adjust_nucleophile Adjust Nucleophile Equiv. (<=1.0) check_stoichiometry->adjust_nucleophile adjust_nucleophile->end lower_temp_ps->end change_nucleophile_ps->end

Caption: Troubleshooting workflow for SNAr reactions.

Directing Effects in Functionalization of this compound

directing_effects cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_eas Electrophilic Aromatic Substitution (EAS) substrate This compound snar_node Nitro Group (NO2): Strongly Activating (ortho, para) substrate->snar_node eas_nitro Nitro Group (NO2): Strongly Deactivating (meta-directing) substrate->eas_nitro eas_fluoro Fluoro Groups (F): Deactivating (ortho, para-directing) substrate->eas_fluoro snar_outcome Favored attack at C1 and C3 (positions of F atoms) snar_node->snar_outcome eas_outcome Complex regioselectivity, generally disfavored eas_nitro->eas_outcome eas_fluoro->eas_outcome

Caption: Directing effects on functionalization.

impact of water content on the stability of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-Difluoro-2-nitrobenzene, with a specific focus on the potential impact of water content. The following information is based on general chemical principles for nitroaromatic compounds and best practices for laboratory handling.

Troubleshooting Guide

Unexpected experimental results or changes in the appearance of this compound may indicate degradation. This guide helps you troubleshoot potential issues related to water contamination.

Symptom Potential Cause Recommended Action
Change in Appearance (e.g., color darkens, formation of precipitates) Exposure to moisture and potential hydrolysis or other water-mediated reactions.Store the compound in a tightly sealed container with a desiccant. Handle in a dry, inert atmosphere (e.g., glove box).
Inconsistent Analytical Results (e.g., new peaks in GC/HPLC, lower than expected purity) Presence of degradation products.Analyze the sample using GC-MS or LC-MS to identify potential impurities. Review storage and handling procedures to minimize water exposure.
Reduced Reactivity in a Synthetic Step Degradation of the starting material.Confirm the purity of the this compound before use. Consider re-purifying the material if necessary.
pH Change in Unbuffered Aqueous Solutions Possible hydrolysis leading to the formation of acidic byproducts.Monitor the pH of any aqueous mixtures containing the compound. Buffer the solution if the reaction chemistry allows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and heat sources.[1][2] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable.[1]

Q2: How does water affect the stability of this compound?

Q3: What are the potential degradation products of this compound in the presence of water?

A3: Based on the structure of the molecule, potential degradation products resulting from hydrolysis could include 2,6-difluorophenol (if the nitro group is displaced, which is less likely) or a fluoronitrophenol (if a fluorine atom is displaced). The exact nature of the degradation products would depend on the specific conditions (e.g., temperature, pH, presence of catalysts).

Q4: How can I detect potential degradation of my this compound sample?

A4: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are suitable for assessing the purity of the compound and detecting the appearance of new impurity peaks.[3] A change in the physical appearance, such as color, can also be an indicator of degradation.

Q5: Is this compound hygroscopic?

A5: There is no specific data available to classify this compound as hygroscopic. However, as a general precaution for fine chemicals, it is always recommended to handle the compound in a manner that minimizes exposure to atmospheric moisture.

Experimental Protocols

For researchers wishing to investigate the impact of water on the stability of this compound, the following general protocol can be adapted.

Protocol: Accelerated Stability Study in the Presence of Water

Objective: To determine the rate of degradation of this compound at various water concentrations and temperatures.

Materials:

  • This compound (high purity)

  • Deionized water

  • Anhydrous solvent (e.g., acetonitrile)

  • Vials with inert caps

  • Temperature-controlled oven or incubator

  • HPLC or GC instrument

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the anhydrous solvent.

    • In separate vials, create a series of solutions with varying concentrations of water (e.g., 0%, 0.1%, 1%, 5% v/v). Ensure a constant concentration of this compound across all samples.

    • Prepare a control sample with only the compound in the anhydrous solvent.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., 40 °C for an accelerated study).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each vial.

    • Analyze the aliquots by a validated HPLC or GC method to determine the purity of this compound and the formation of any degradation products.

  • Data Analysis:

    • Quantify the amount of remaining this compound at each time point.

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant under each condition.

Data Presentation

The following table template can be used to summarize the quantitative data obtained from the stability study.

Table 1: Degradation of this compound at 40 °C

Water Concentration (% v/v)Time (hours)Purity of this compound (%)Area of Major Degradation Peak (if any)
0 (Control)0
24
48
72
0.10
24
48
72
1.00
24
48
72
5.00
24
48
72

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental design for the stability study.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckAppearance Visual Inspection of Compound Start->CheckAppearance AnalyticalCheck Analytical Purity Check (GC/HPLC) CheckAppearance->AnalyticalCheck Color change or precipitate? DegradationConfirmed Degradation Confirmed AnalyticalCheck->DegradationConfirmed New peaks or low purity? NoDegradation No Degradation Observed AnalyticalCheck->NoDegradation Purity OK ReviewStorage Review Storage & Handling Procedures DegradationConfirmed->ReviewStorage Yes ImplementDryHandling Implement Dry Handling Techniques ReviewStorage->ImplementDryHandling Repurify Consider Repurification ImplementDryHandling->Repurify

Caption: Troubleshooting workflow for inconsistent results.

StabilityStudyWorkflow Start Prepare Stock Solution in Anhydrous Solvent PrepareSamples Create Samples with Varying Water Content Start->PrepareSamples Incubate Incubate at Controlled Temperature PrepareSamples->Incubate TimePointAnalysis Analyze Aliquots at Time Points (t=0, 24h, 48h...) Incubate->TimePointAnalysis DataAnalysis Quantify Purity and Degradation Products TimePointAnalysis->DataAnalysis DetermineRate Determine Degradation Rate DataAnalysis->DetermineRate Conclusion Assess Impact of Water Content DetermineRate->Conclusion

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Safe Disposal of Waste from 1,3-Difluoro-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of chemical waste generated during the synthesis of 1,3-Difluoro-2-nitrobenzene. The synthesis typically involves the nitration of 1,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid, followed by quenching and extraction steps. Proper management of the resulting waste streams is critical for laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams generated during this synthesis?

A1: The synthesis of this compound produces three main categories of waste:

  • Acidic Aqueous Waste: This is the largest volume of waste, generated when the reaction is quenched with ice water. It contains residual sulfuric acid, nitric acid, and dissolved nitroaromatic compounds.[1]

  • Organic Waste: This stream includes the organic solvent (e.g., dichloromethane, ethyl acetate) used for product extraction, contaminated with the desired product, unreacted starting materials, and nitrated byproducts.

  • Contaminated Solid Waste: This includes items such as used personal protective equipment (PPE), silica gel from purification, drying agents (e.g., anhydrous sodium sulfate), and contaminated filter paper.

Q2: What is the most critical safety concern when handling waste from this reaction?

A2: The most critical safety concern is the absolute segregation of acidic waste, particularly nitric acid, from organic waste. Nitric acid is a strong oxidizer and can react violently and explosively with organic compounds, including solvents like acetone, alcohols, and ethers. Never mix waste streams containing nitric acid with organic solvent waste. Such mixing can lead to rapid gas generation, over-pressurization of the waste container, and potential explosion.

Q3: How should I safely quench the nitration reaction mixture?

A3: The quenching process is highly exothermic and must be performed with extreme care. Slowly pour the completed reaction mixture onto a large volume of crushed ice or an ice-water slurry (typically 5-10 times the reaction volume) with vigorous stirring.[2] This must be done in a chemical fume hood.[3] The slow addition and large volume of ice help to dissipate the heat generated from the dilution of the strong acids.[2]

Q4: Is it necessary to neutralize the acidic aqueous waste before disposal?

A4: Yes, acidic waste must be neutralized to a pH between 6 and 9 before it can be disposed of down the drain, provided it does not contain heavy metals or other prohibited substances.[3][4] Neutralization should be performed in small batches (e.g., no more than 500 mL at a time) in a fume hood.[3] Large-scale neutralization can generate significant heat and fumes.[3] For larger volumes, consult your institution's environmental health and safety (EHS) office for hazardous waste pickup.[5]

Q5: How do I dispose of the this compound product or organic waste?

A5: this compound and organic solvents contaminated with it are considered hazardous waste. They should be collected in a dedicated, properly labeled, and sealed waste container.[6] Do not let this product enter drains.[7][8] The final disposal method often involves incineration by a licensed professional waste disposal service.[9]

Q6: What personal protective equipment (PPE) is required for handling this waste?

A6: When handling any waste from this synthesis, appropriate PPE is mandatory. This includes:

  • Acid-resistant gloves (e.g., butyl rubber or Viton™).

  • Chemical splash goggles and a face shield.[2][4]

  • A flame-resistant or chemical-resistant lab coat.[5][10] All handling of waste, especially quenching and neutralization, should be performed inside a certified chemical fume hood to ensure adequate ventilation.[11][12]

Troubleshooting Guides

Problem: During neutralization of the acidic waste, the solution is getting very hot and producing brown fumes.

  • Cause: The neutralization of strong acids is a highly exothermic reaction. The brown fumes are likely nitrogen dioxide (NO₂), which can be released from the decomposition of residual nitric acid.

  • Solution:

    • Immediately stop adding the neutralizing base.

    • Ensure the beaker is in an ice bath to cool the solution.[4]

    • Allow the reaction to subside and the solution to cool before cautiously resuming the slow addition of the base.

    • Ensure your work is being conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes.[2]

Problem: After quenching the reaction in ice water, no solid product precipitated.

  • Cause: The nitroaromatic product may be an oil or have some solubility in the acidic aqueous mixture, preventing it from precipitating.[2]

  • Solution:

    • Do not discard the aqueous mixture. The product must be recovered via liquid-liquid extraction.[2]

    • Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]

    • This process will generate two waste streams that must be handled separately: the large-volume acidic aqueous layer and the combined organic extracts which, after washing and drying, will be evaporated to yield the product, leaving a contaminated solvent waste.

Problem: The cap on my nitric acid-containing waste bottle seems to be bulging.

  • Cause: Pressure is building up inside the container. This is an extremely dangerous situation that can lead to an explosion. It is likely caused by an unintended reaction, such as the contamination of the acid waste with an organic substance.

  • Solution:

    • Do not attempt to open the container.

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • Contact your institution's EHS or hazardous waste disposal team immediately for emergency assistance.

    • To prevent this, always use vented caps for waste containers holding materials that could generate gas, and never mix incompatible waste streams.[13]

Data Presentation

Table 1: Waste Stream Characterization and Segregation

Waste StreamCompositionKey HazardsRecommended Disposal Container & Procedure
Acidic Aqueous Waste Sulfuric acid, Nitric acid, Water, Traces of nitroaromaticsCorrosive, Oxidizer, ToxicLabeled, acid-resistant carboy (e.g., HDPE). Store away from organic materials. Neutralize in small batches or dispose of via EHS.[3]
Organic Solvent Waste Extraction solvent (e.g., CH₂Cl₂), this compound, ByproductsFlammable/Combustible, Toxic, Irritant[11][12]Labeled, solvent-rated waste container. Keep segregated from acids and oxidizers.[13] Dispose of via EHS.
Contaminated Solids Gloves, Filter paper, Drying agents (e.g., Na₂SO₄), Silica gelToxic (due to chemical residue)Double-bagged in clear plastic bags, labeled with contents. Dispose of via EHS solid chemical waste stream.
Surplus Product This compoundToxic if swallowed, inhaled, or in contact with skin; Irritant[11]Original container or a labeled, sealed container for hazardous chemical waste. Dispose of via E.H.S.[7]

Table 2: Common Neutralizing Agents for Acidic Waste

Neutralizing AgentChemical FormulaAdvantagesSafety Considerations
Sodium Bicarbonate NaHCO₃Inexpensive, readily available, less exothermic reaction than strong bases.[6][10]Produces significant carbon dioxide (CO₂) gas; add very slowly to avoid vigorous foaming and splashing.[2]
Sodium Hydroxide NaOHEffective for large quantities.Highly exothermic reaction; must be done slowly with external cooling (ice bath).[3] The base itself is highly corrosive.
Calcium Hydroxide Ca(OH)₂Inexpensive, less hazardous than NaOH.[10]Can form insoluble calcium sulfate (gypsum), which may complicate disposal.

Experimental Protocols

Protocol 1: Safe Neutralization of Acidic Aqueous Waste

Materials:

  • Acidic aqueous waste

  • Ice bath

  • Large glass beaker (at least twice the volume of the waste)

  • Stir bar and magnetic stir plate

  • 5% Sodium Bicarbonate or 5% Sodium Hydroxide solution[3]

  • pH paper or pH meter

Procedure:

  • Wear appropriate PPE: Acid-resistant gloves, lab coat, and chemical splash goggles with a face shield.[4]

  • Work in a fume hood. [4]

  • Place the beaker containing the acidic waste into a large ice bath and begin stirring.

  • Very slowly, add the basic solution (e.g., 5% sodium bicarbonate) to the stirring acidic waste.[3] Be prepared for gas evolution (CO₂) if using bicarbonate.[2]

  • Monitor the temperature of the solution. If it rises significantly, pause the addition until it cools.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base dropwise until the pH is stable between 6.0 and 9.0.[3]

  • Once neutralized, the solution (if free of other regulated chemicals) can typically be poured down the drain, followed by a large volume of running water (at least 20 parts water).[3][4] Confirm this procedure is compliant with local regulations.

Protocol 2: Segregation and Collection of Waste

Materials:

  • Appropriately labeled waste containers (see Table 1)

  • Secondary containment for all liquid waste containers

  • Waste tags or labels per institutional requirements

Procedure:

  • Aqueous Waste: Following the quenching and extraction steps, collect the acidic aqueous layer in a clearly labeled, acid-resistant container (e.g., a high-density polyethylene carboy).[6] Store in secondary containment away from organic materials.

  • Organic Waste: Collect all organic solvent rinses and the solvent from rotary evaporation into a clearly labeled, solvent-rated waste container.[13] Store in secondary containment, segregated from acids.

  • Solid Waste: As contaminated gloves, paper towels, and drying agents are generated, place them immediately into a designated, labeled solid waste bag or container. Do not leave them on the benchtop.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and primary hazards. Close containers when not in use.

  • Disposal: Arrange for pickup of all hazardous waste through your institution's EHS department.[5]

Mandatory Visualizations

Waste_Disposal_Workflow cluster_reaction Synthesis & Work-Up cluster_waste Waste Segregation cluster_disposal Final Disposal reaction Nitration Reaction (1,3-Difluorobenzene + Mixed Acid) quench Quenching (Pour onto Ice Water) reaction->quench solid_waste Contaminated Solid Waste reaction->solid_waste Used PPE, Consumables extract Liquid-Liquid Extraction (Organic Solvent) quench->extract quench->solid_waste Used PPE, Consumables aqueous_waste Acidic Aqueous Waste extract->aqueous_waste Aqueous Layer organic_waste Organic Solvent Waste extract->organic_waste Organic Layer extract->solid_waste Used PPE, Consumables neutralize Neutralize (pH 6-9) & Drain Disposal (if permitted) aqueous_waste->neutralize ehs_organic Dispose via EHS (Incineration) organic_waste->ehs_organic ehs_solid Dispose via EHS (Solid Waste Stream) solid_waste->ehs_solid Neutralization_Troubleshooting start Begin Neutralization: Slowly add base to acid check_fumes Are brown fumes or excessive heat produced? start->check_fumes stop_addition STOP adding base Ensure adequate cooling (ice bath) check_fumes->stop_addition Yes check_ph Check pH check_fumes->check_ph No stop_addition->check_fumes continue_addition Continue slow base addition check_ph->continue_addition No (pH < 6) end pH is neutral (6-9) Disposal Complete check_ph->end Yes continue_addition->check_fumes

References

Validation & Comparative

A Comparative Guide to the SNAr Reaction Rates of Fluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleophilic aromatic substitution (SNAr) reaction rates of ortho-, meta-, and para-fluoronitrobenzene. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and optimizing reaction conditions in medicinal chemistry and materials science. This document summarizes key experimental data, details the underlying mechanistic principles, and provides a foundational experimental protocol.

Executive Summary

The amenability of a substituted aromatic ring to undergo nucleophilic aromatic substitution is critically dependent on the electronic environment of the ring and the position of the substituents. In the case of fluoronitrobenzene isomers, the strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack. The position of the nitro group relative to the fluorine atom, which serves as the leaving group, dictates the reaction rate.

Experimental evidence consistently demonstrates the following order of reactivity for the SNAr reaction of fluoronitrobenzene isomers:

Ortho > Para >> Meta

This reactivity trend is a direct consequence of the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism. For the ortho and para isomers, the negative charge of the intermediate can be effectively delocalized onto the electron-withdrawing nitro group through resonance, thus stabilizing the intermediate and accelerating the reaction. The meta isomer, however, lacks this resonance stabilization, resulting in a significantly slower reaction rate.

Quantitative Comparison of Reaction Rates

IsomerNucleophileSolventTemperature (°C)Rate Constant (k, L mol⁻¹ s⁻¹)Relative Rate
o-FluoronitrobenzeneSodium IsopropoxideIsopropanol79.91.15 x 10⁻³1.5
p-FluoronitrobenzeneSodium IsopropoxideIsopropanol79.97.67 x 10⁻⁴1
m-FluoronitrobenzeneSodium IsopropoxideIsopropanol79.9Not Reported (significantly slower)<<1

Data sourced from a study on the reactions of o- and p-fluoronitrobenzene with isopropoxide ions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant Fluoronitrobenzene Isomer + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Product Substituted Product + Fluoride Ion Intermediate->Product Elimination Isomer_Reactivity Relative SNAr Reactivity of Fluoronitrobenzene Isomers cluster_low_reactivity Low Reactivity Ortho o-Fluoronitrobenzene Para p-Fluoronitrobenzene Meta m-Fluoronitrobenzene Experimental_Workflow A Prepare Stock Solutions (Isomers and Nucleophile) B Thermostat Spectrophotometer and Reactant Solutions A->B C Mix Reactants in Cuvette to Initiate Reaction B->C D Monitor Absorbance Change Over Time C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k) F->G

A Comparative Spectroscopic Analysis of 1,3-Difluoro-2-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1,3-difluoro-2-nitrobenzene and its various isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings, particularly in the synthesis of pharmaceutical and agrochemical compounds. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for professionals in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound Data not readily available in compiled format.
2,4-Difluoro-1-nitrobenzene [1]~8.3 (m, 1H), ~7.2 (m, 2H)
2,5-Difluoronitrobenzene [2]~7.8 (m, 1H), ~7.4 (m, 2H)
2,6-Difluoronitrobenzene Data not readily available in compiled format.
3,4-Difluoronitrobenzene [3]~7.9 (m, 1H), ~7.7 (m, 1H), ~7.3 (m, 1H)
3,5-Difluoronitrobenzene [4]~7.5 (m, 1H), ~7.1 (m, 2H)

Note: The multiplicity (m) indicates a multiplet, arising from complex spin-spin coupling between protons and fluorine atoms.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ, ppm)
This compound [5]Spectral data available, specific shifts require detailed analysis of raw data.
2,4-Difluoro-1-nitrobenzene Aromatic carbons typically appear between 120-170 ppm.[6] Due to the presence of fluorine, signals will exhibit C-F coupling.[7]
2,5-Difluoronitrobenzene Aromatic carbons typically appear between 120-170 ppm.[6] Due to the presence of fluorine, signals will exhibit C-F coupling.[7]
2,6-Difluoronitrobenzene Aromatic carbons typically appear between 120-170 ppm.[6] Due to the presence of fluorine, signals will exhibit C-F coupling.[7]
3,4-Difluoronitrobenzene Aromatic carbons typically appear between 120-170 ppm.[6] Due to the presence of fluorine, signals will exhibit C-F coupling.[7]
3,5-Difluoronitrobenzene Aromatic carbons typically appear between 120-170 ppm.[6] Due to the presence of fluorine, signals will exhibit C-F coupling.[7]
¹⁹F NMR Spectroscopy Data

Reference: CFCl₃ (unless otherwise specified)

CompoundChemical Shift (δ, ppm)
This compound [5]Spectral data available, specific shifts require detailed analysis of raw data.
2,4-Difluoro-1-nitrobenzene Aromatic fluorine signals typically appear between +80 to +170 ppm.[8]
2,5-Difluoronitrobenzene Aromatic fluorine signals typically appear between +80 to +170 ppm.[8]
2,6-Difluoronitrobenzene Aromatic fluorine signals typically appear between +80 to +170 ppm.[8]
3,4-Difluoronitrobenzene Aromatic fluorine signals typically appear between +80 to +170 ppm.[8]
3,5-Difluoronitrobenzene Aromatic fluorine signals typically appear between +80 to +170 ppm.[8]
Infrared (IR) Spectroscopy Data

Sample Preparation: Neat or Thin Film

CompoundKey Absorption Bands (cm⁻¹)
This compound [5]~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1270 (C-F stretch), Aromatic C-H and C=C stretches.
2,4-Difluoro-1-nitrobenzene [9][10]~1535 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), C-F stretches, Aromatic C-H and C=C stretches.
2,5-Difluoronitrobenzene ~1530 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), C-F stretches, Aromatic C-H and C=C stretches.
2,6-Difluoronitrobenzene ~1545 (asymmetric NO₂ stretch), ~1360 (symmetric NO₂ stretch), C-F stretches, Aromatic C-H and C=C stretches.
3,4-Difluoronitrobenzene [11]~1530 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), C-F stretches, Aromatic C-H and C=C stretches.
3,5-Difluoronitrobenzene ~1543 (asymmetric NO₂ stretch), ~1343 (symmetric NO₂ stretch), ~1266 (C-F stretch).[12]
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84
2,4-Difluoro-1-nitrobenzene [13]159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84
2,5-Difluoronitrobenzene 159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84
2,6-Difluoronitrobenzene 159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84
3,4-Difluoronitrobenzene 159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84
3,5-Difluoronitrobenzene 159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 99, 84

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[14] Ensure the sample is fully dissolved to avoid issues with shimming. For quantitative analysis, an internal standard may be added.

  • Instrumentation: The data presented is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.[15]

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample (50-100 mg) are generally required.[14] Proton decoupling is typically used to simplify the spectrum and enhance the signal.

  • ¹⁹F NMR Acquisition: This technique is highly sensitive due to the 100% natural abundance of ¹⁹F.[16] A wider spectral width is often necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).

FT-IR Spectroscopy
  • Sample Preparation (Liquid Samples):

    • Neat/Thin Film: Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr) and clamp them together to create a thin film.[17]

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[18][19]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, such as a Bruker Tensor 27 FT-IR.[5]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates or ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[18]

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).[20] The concentration should be optimized for the instrument's sensitivity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Separation:

    • Injector: Inject a small volume (typically 1 µL) of the sample solution into the heated injector port.

    • Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) where separation of components occurs based on their boiling points and interactions with the stationary phase.

    • Temperature Program: A temperature gradient is typically used to elute compounds with a range of boiling points.

  • MS Detection (Electron Ionization - EI):

    • As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

    • In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[21]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to spectral libraries for compound identification.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film / ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_ID Structural Elucidation & Isomer Identification NMR_Data->Structure_ID IR_Data->Structure_ID MS_Data->Structure_ID

Caption: Workflow for Spectroscopic Analysis of Difluoronitrobenzene Isomers.

References

The Strategic Advantage of 1,3-Difluoro-2-nitrobenzene in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of available nitroaromatic compounds, 1,3-Difluoro-2-nitrobenzene has emerged as a particularly advantageous scaffold. Its unique substitution pattern offers distinct benefits over other isomers and halogenated analogs, particularly in nucleophilic aromatic substitution (SNAr) reactions, leading to improved yields, enhanced regioselectivity, and access to novel chemical entities.

This guide provides an objective comparison of this compound with other common building blocks, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Enhanced Reactivity and Regioselectivity: The "Ortho" Advantage

The primary advantage of this compound lies in the arrangement of its substituents. The two fluorine atoms positioned ortho and meta to the nitro group, and ortho to each other, create a highly electron-deficient aromatic ring. This strong activation, particularly at the carbon bearing the fluorine atom ortho to the nitro group, significantly accelerates the rate of nucleophilic attack.[1]

In contrast to isomers like 2,4-difluoronitrobenzene, where the fluorine atoms are positioned ortho and para to the nitro group, this compound offers superior regioselectivity in many cases. The strong inductive and resonance electron-withdrawing effects of the nitro group are most pronounced at the ortho position, making this site the primary target for nucleophilic attack.[1] This predictable reactivity minimizes the formation of isomeric byproducts, simplifying purification and improving overall process efficiency.

Comparative Performance in Nucleophilic Aromatic Substitution

To illustrate the advantages of this compound, we present a comparative analysis of its performance in a typical amination reaction against other commonly used building blocks.

Table 1: Comparison of Yields in the Amination of Various Nitroaromatic Building Blocks

Building BlockNucleophileProductReaction ConditionsYield (%)Reference
This compound Ammonia2-Amino-3-fluoronitrobenzeneAutoclave, 120°C, 24h85.9[2]
2,4-DichloronitrobenzeneAmmonia2-Amino-4-chloronitrobenzeneChlorobenzene, 130°C, 20h89.3[3]
2,6-DichloronitrobenzeneAmmonia2-Amino-3-chloronitrobenzeneNot reportedNot reported
2,4-DifluoronitrobenzeneMorpholine4-(2-nitro-5-fluorophenyl)morpholineEthanol, flow reactorHigh[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of general reactivity trends.

As the data suggests, this compound demonstrates high reactivity towards amination, providing a good yield of the desired ortho-substituted product. While 2,4-dichloronitrobenzene also shows a high yield, the resulting chlorinated aniline may require further synthetic manipulations.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key reactions are provided below.

Experimental Protocol 1: Synthesis of 2-Amino-3-fluoronitrobenzene from this compound

Materials:

  • This compound

  • Aqueous ammonia

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with this compound (100 g, 0.628 mol) and aqueous ammonia (1.125 L, 8.025 mol).[2]

  • Seal the autoclave and heat the reaction mixture to 120°C.[2]

  • Maintain the temperature and stir the reaction for 24 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature. A pale-yellow solid is expected to precipitate.

  • Collect the solid by vacuum filtration and wash the filter cake with water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a small amount of petroleum ether and collect the solid by vacuum filtration.

  • Combine all collected solids to obtain 2-amino-3-fluoronitrobenzene.

Expected Yield: 85.9%[2]

Experimental Protocol 2: Synthesis of 2-Amino-4-chloronitrobenzene from 2,4-Dichloronitrobenzene

Materials:

  • 2,4-Dichloronitrobenzene

  • Anhydrous ammonia

  • Chlorobenzene

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with 2,4-Dichloronitrobenzene (192 g, 1 mol) and chlorobenzene (400 ml).[3]

  • Add anhydrous ammonia (200 ml, 8 mols) to the autoclave at room temperature.[3]

  • Heat the mixture to 130°C with stirring and maintain this temperature for 20 hours.[3]

  • During the reaction, the pressure is expected to decrease from approximately 53.5 bar to 36.5 bar.[3]

  • After cooling and releasing the pressure, remove the chlorobenzene by steam distillation.[3]

  • The crude product can be further purified by recrystallization.

Expected Yield: 89.3%[3]

Signaling Pathways and Experimental Workflows

The strategic application of this compound can be visualized in synthetic pathways leading to complex target molecules.

sn_ar_pathway start This compound intermediate 2-Amino-3-fluoronitrobenzene start->intermediate Nucleophilic Aromatic Substitution (SNA_r_) e.g., Amination product Target Molecule (e.g., Pharmaceutical, Agrochemical) intermediate->product Further Synthetic Transformations

Caption: Synthetic pathway utilizing this compound.

The workflow for a typical nucleophilic aromatic substitution reaction is outlined below.

experimental_workflow reactant This compound + Nucleophile reaction Reaction Setup (Solvent, Temperature, Time) reactant->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Analysis (NMR, GC-MS, etc.) purification->analysis product Pure Product analysis->product

Caption: General workflow for a nucleophilic aromatic substitution.

Conclusion

This compound presents a compelling choice for synthetic chemists seeking a reactive and regioselective building block. The ortho-positioning of a fluorine atom to the nitro group provides a distinct advantage in nucleophilic aromatic substitution reactions, often leading to higher yields and cleaner reaction profiles compared to other isomers and halogenated analogs. While direct comparative data under identical conditions remains somewhat limited in the literature, the available evidence strongly suggests that this compound is a superior synthon for the targeted synthesis of a wide range of functionalized aromatic compounds. Its strategic use can streamline synthetic routes, reduce purification efforts, and ultimately accelerate the discovery and development of new chemical entities.

References

A Comparative Guide to the Computational Analysis of 1,3-Difluoro-2-nitrobenzene's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational approaches used to study the electronic properties of substituted nitrobenzenes, with a specific focus on 1,3-Difluoro-2-nitrobenzene and its isomers. Due to a lack of specific published computational studies on the electronic properties of this compound, this document outlines the established methodologies and presents available data for closely related isomers to serve as a valuable reference for future research.

Comparison of Electronic Properties of Difluoronitrobenzene Isomers

IsomerGas-Phase Basicity (kJ·mol⁻¹)Proton Affinity (kJ·mol⁻¹)Electron Affinity (eV)Adiabatic Ionization Enthalpy (eV)
2,3-Difluoronitrobenzene741.9771.51.4510.22
2,4-Difluoronitrobenzene732.5762.21.5810.30
2,5-Difluoronitrobenzene732.9762.51.5510.28
2,6-DifluoronitrobenzeneNot ReportedNot ReportedNot ReportedNot Reported
3,4-Difluoronitrobenzene735.6765.21.5910.28
3,5-Difluoronitrobenzene722.9752.51.7610.42
This compound Not Available Not Available Not Available Not Available

Experimental and Computational Protocols

The determination of electronic properties of molecules like this compound and its isomers heavily relies on computational chemistry methods. Density Functional Theory (DFT) is a widely used approach for these types of investigations.

A typical computational protocol would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy conformation of the molecule.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

  • Calculation of Electronic Properties: Once a stable structure is confirmed, various electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its interactions with other molecules and its solubility.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule.

For more accurate results, especially for thermochemical data like enthalpies of formation, high-level composite methods such as the G3MP2B3 approach are employed.[1][2] These methods combine calculations at different levels of theory and with different basis sets to achieve higher accuracy.

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational study of the electronic properties of a small molecule like this compound.

Computational_Workflow Molecule Molecule Selection (e.g., this compound) Method_Selection Method & Basis Set Selection (e.g., DFT/B3LYP/6-311++G(d,p)) Molecule->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Electronic Property Calculation (HOMO/LUMO, MEP, Dipole Moment) Frequency_Calculation->Property_Calculation Data_Analysis Data Analysis & Comparison Property_Calculation->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

A typical workflow for computational analysis of molecular electronic properties.

References

A Comparative Guide to the Synthesis of 1,3-Difluoro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of fluorinated aromatic compounds is a critical aspect of creating novel chemical entities. 1,3-Difluoro-2-nitrobenzene and its derivatives are valuable intermediates due to the unique electronic properties conferred by the fluorine and nitro substituents. This guide provides a comprehensive comparison of the primary synthetic routes to these compounds, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The synthesis of this compound and its subsequent derivatization can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key synthetic routes, highlighting their typical yields and operational parameters.

Synthetic RouteStarting MaterialKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Direct Nitration 1,3-DifluorobenzeneFuming HNO₃, conc. H₂SO₄, 0-10 °C75-95%[1]High yield, straightforward procedure.Potential for isomeric impurities if not carefully controlled.
Sandmeyer Reaction 2,6-Difluoroaniline1. NaNO₂, HCl, 0-5 °C; 2. Cu(I) salt/catalystGood to excellent[2]Versatile for introducing various functionalities.Involves handling of potentially unstable diazonium salts.[2]
Nucleophilic Aromatic Substitution (SNAr) This compoundNucleophile (e.g., NaOCH₃, amines), base, solvent (e.g., DMF, DMSO)80-98%[3]High yields, broad scope of derivatives.Requires an activated aromatic ring.
Oxidation of Nitroso Compound 1,3-Difluoro-2-nitrosobenzeneOxidizing agent (e.g., KMnO₄, H₂O₂)Good to highMilder conditions may be possible compared to nitration.Requires synthesis of the nitroso precursor.
Multi-step Synthesis from Halogenated Precursors e.g., 2,4-DifluorochlorobenzeneMulti-step sequence involving nitration, fluorination, and dehalogenationOverall yield varies with each stepAccess to specific isomers.Longer synthetic sequence.

Experimental Protocols

Route 1: Direct Nitration of 1,3-Difluorobenzene

This method is a common and efficient way to introduce a nitro group onto the 1,3-difluorobenzene ring.

Procedure:

  • A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled to 0 °C.

  • 1,3-Difluorobenzene is slowly added to the nitrating mixture while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for 1-2 hours at room temperature.

  • The mixture is then poured onto ice, and the crude product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield this compound.

Route 2: Sandmeyer Reaction from 2,6-Difluoroaniline

This route offers a versatile entry point to various derivatives by functionalizing the diazonium salt intermediate. A plausible pathway to this compound involves the formation of 1,3-difluorobenzene from 2,6-difluoroaniline, followed by nitration.

Procedure (Two Steps):

  • Diazotization and Deamination: 2,6-Difluoroaniline is dissolved in an acidic medium and treated with sodium nitrite at 0-5 °C to form the diazonium salt. This intermediate is then subjected to reductive deamination to yield 1,3-difluorobenzene.

  • Nitration: The resulting 1,3-difluorobenzene is then nitrated as described in Route 1.

Route 3: Nucleophilic Aromatic Substitution (SNAr) on this compound

The electron-withdrawing nitro group facilitates the displacement of the fluorine atoms by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[4][5]

Procedure with Sodium Methoxide:

  • Sodium methoxide is prepared by reacting sodium metal with anhydrous methanol.

  • This compound is added to the sodium methoxide solution in methanol.

  • The reaction mixture is heated under reflux and monitored for completion.

  • After cooling, the product is isolated by extraction and purified by crystallization or chromatography.

Procedure with an Amine (e.g., Piperidine):

  • This compound and piperidine are dissolved in a polar aprotic solvent such as DMF or DMSO.

  • A base, such as potassium carbonate, is added to the mixture.

  • The reaction is heated and monitored until the starting material is consumed.

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitate or by extraction.

Route 4: Oxidation of 1,3-Difluoro-2-nitrosobenzene

This method provides an alternative to direct nitration for the synthesis of this compound.

Procedure with Potassium Permanganate:

  • 1,3-Difluoro-2-nitrosobenzene is dissolved in a suitable solvent, such as acetone or acetic acid.

  • A solution of potassium permanganate is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating.

  • Upon completion, the manganese dioxide byproduct is removed by filtration, and the product is isolated from the filtrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_1,3-Difluoro-2-nitrobenzene_Derivatives cluster_0 Direct Nitration cluster_1 Sandmeyer Route cluster_2 SNAr Derivatization cluster_3 Oxidation Route 1,3-Difluorobenzene 1,3-Difluorobenzene This compound This compound 1,3-Difluorobenzene->this compound HNO3, H2SO4 2,6-Difluoroaniline 2,6-Difluoroaniline Diazonium Salt Diazonium Salt 2,6-Difluoroaniline->Diazonium Salt NaNO2, HCl 1,3-Difluorobenzene_S 1,3-Difluorobenzene Diazonium Salt->1,3-Difluorobenzene_S Reduction 1,3-Difluoro-2-nitrobenzene_S This compound 1,3-Difluorobenzene_S->1,3-Difluoro-2-nitrobenzene_S Nitration 1,3-Difluoro-2-nitrobenzene_SNAr This compound Derivatives Derivatives 1,3-Difluoro-2-nitrobenzene_SNAr->Derivatives Nucleophile (e.g., RO-, R2N-) 1,3-Difluoro-2-nitrosobenzene 1,3-Difluoro-2-nitrosobenzene 1,3-Difluoro-2-nitrobenzene_O This compound 1,3-Difluoro-2-nitrosobenzene->1,3-Difluoro-2-nitrobenzene_O Oxidant (e.g., KMnO4)

Caption: Overview of synthetic pathways to this compound and its derivatives.

The following diagram illustrates a typical experimental workflow for the synthesis and derivatization of this compound.

Experimental_Workflow Start Start Choose Route Choose Route Start->Choose Route Direct Nitration Direct Nitration Choose Route->Direct Nitration Direct Sandmeyer Sandmeyer Choose Route->Sandmeyer From Aniline Oxidation Oxidation Choose Route->Oxidation From Nitroso Synthesize 1,3-DF-2-NB Synthesize This compound Direct Nitration->Synthesize 1,3-DF-2-NB Sandmeyer->Synthesize 1,3-DF-2-NB Oxidation->Synthesize 1,3-DF-2-NB Purification Purification Synthesize 1,3-DF-2-NB->Purification Characterization Characterization Purification->Characterization SNAr Derivatization SNAr Derivatization Characterization->SNAr Derivatization Alkoxide Sub Alkoxide Substitution SNAr Derivatization->Alkoxide Sub Alkoxide Amine Sub Amine Substitution SNAr Derivatization->Amine Sub Amine Purify Derivative Purify Derivative Alkoxide Sub->Purify Derivative Amine Sub->Purify Derivative Characterize Derivative Characterize Derivative Purify Derivative->Characterize Derivative End End Characterize Derivative->End

Caption: General experimental workflow for the synthesis and derivatization of this compound.

References

A Comparative Analysis of Catalysts for the Aromatic Nitro Reduction of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2,6-Difluoroaniline

The catalytic reduction of 1,3-difluoro-2-nitrobenzene to produce the key synthetic intermediate 2,6-difluoroaniline is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. The choice of catalyst for this process significantly impacts reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides a comparative analysis of common catalysts employed for this reduction, supported by experimental data from related reactions and detailed methodologies to aid in laboratory and process development.

Performance Comparison of Catalysts

The selection of an appropriate catalyst for the hydrogenation of this compound hinges on a balance of reactivity, selectivity against dehalogenation, and economic viability. Noble metal catalysts, particularly those based on palladium and platinum, are highly effective for nitro group reductions. Non-noble metal catalysts, such as Raney Nickel, offer a cost-effective alternative and can exhibit excellent performance, especially in preventing the loss of halogen substituents.

CatalystSubstrateReaction ConditionsReaction TimeYield (%)Reference
Palladium on Carbon (Pd/C) 2,4-Difluoronitrobenzene2 wt% Pd/C, Ethanol, 1.0 MPa H₂, 353 KNot SpecifiedHigh (implied)[1]
Raney Nickel Halogenated NitroarenesMethanol, H₂ pressure25-30 hoursNot Specified[2]
Iron Powder DichlorodifluoronitrobenzeneMethanol or DMF, H₂ pressureNot SpecifiedNot Specified[3]
Platinum on Carbon (Pt/C) NitrobenzeneN-doped carbon support, 40 °C10 min>99% conversion[4]
Ruthenium on Carbon (Ru/C) Nitrobenzene548 K, H₂/Nitrobenzene = 4Not SpecifiedHigh (implied)[5]

Note: Data for the direct reduction of this compound is limited in publicly available literature. The data presented for substituted difluoronitrobenzenes and related halogenated nitroarenes serves as a strong indicator of catalyst performance for the title compound.

Experimental Protocols

Below are detailed methodologies for the catalytic reduction of a substituted difluoronitrobenzene, which can be adapted for this compound.

General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the reduction of 2,4-difluoronitrobenzene[1].

  • Reactor Preparation: A high-pressure reactor is charged with a solution of this compound in a suitable solvent such as ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 2-10 wt%) is carefully added to the reactor.

  • Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 1.0 MPa).

  • Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 353 K) and stirred vigorously. The progress of the reaction is monitored by observing the uptake of hydrogen.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the heterogeneous catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,6-difluoroaniline, which can be further purified if necessary.

General Procedure for Catalytic Hydrogenation using Raney Nickel

This protocol is a general procedure for the reduction of halogenated nitroarenes and can be optimized for this compound[2][6]. Raney Nickel is often preferred for halogenated substrates to minimize dehalogenation[6].

  • Reactor Setup: A high-pressure hydrogenation apparatus (e.g., a Parr Hydrogenator) is charged with a solution of this compound in a solvent like methanol.

  • Catalyst Handling: Under an inert atmosphere (e.g., nitrogen), Raney Nickel is carefully added to the solution.

  • Hydrogenation: The reactor is sealed, purged first with nitrogen and then with hydrogen gas. The vessel is then pressurized with hydrogen to the desired level.

  • Reaction Conditions: The mixture is heated to the specified temperature (e.g., 120°C) and stirred for the required duration (which can be up to 25-30 hours)[2].

  • Post-Reaction: After cooling and venting the hydrogen, the reactor is purged with nitrogen.

  • Product Isolation: The catalyst is removed by filtration through a bed of celite. The solvent is evaporated from the filtrate to afford the crude 2,6-difluoroaniline, which can be purified by methods such as vacuum distillation.

Visualizing the Process and Catalyst Comparison

To better illustrate the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.

G cluster_0 Experimental Workflow for Catalytic Hydrogenation A Charge Reactor with This compound and Solvent B Add Catalyst (e.g., Pd/C or Raney Ni) A->B C Seal and Purge Reactor B->C D Pressurize with Hydrogen C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Cool and Depressurize F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification of 2,6-Difluoroaniline I->J

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

G cluster_1 Catalyst Selection Logic Start Select Catalyst for Reduction of This compound Noble_Metal Noble Metal Catalysts (Pd/C, Pt/C) Start->Noble_Metal Non_Noble_Metal Non-Noble Metal Catalysts (Raney Ni, Fe) Start->Non_Noble_Metal High_Activity High Activity & Established Protocols Noble_Metal->High_Activity Potential_Dehalogenation Potential for Dehalogenation Noble_Metal->Potential_Dehalogenation Cost_Effective Cost-Effective & Good for Halogenated Substrates Non_Noble_Metal->Cost_Effective Lower_Activity Potentially Lower Activity or Harsher Conditions Non_Noble_Metal->Lower_Activity

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic pathways. This guide provides a comprehensive assessment of the regioselectivity of nucleophilic attack on 1,3-difluoro-2-nitrobenzene, a versatile building block in medicinal chemistry. While direct comparative studies on this specific substrate are not extensively documented in the reviewed literature, this guide extrapolates from established principles of SNAr reactions and data from analogous compounds to predict and rationalize its reactivity.

Theoretical Framework: Predicting Regioselectivity

In nucleophilic aromatic substitution, the regioselectivity of the reaction is primarily governed by the electronic effects of the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group (—NO₂) deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance delocalization onto the nitro group.

In the case of this compound, both fluorine atoms are situated ortho to the nitro group. This symmetrical arrangement suggests that both fluorine atoms are highly activated towards nucleophilic displacement. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the stabilized intermediate.[1] The strong inductive and mesomeric electron-withdrawing effects of the nitro group significantly lower the activation energy for the formation of this intermediate when the attack occurs at the ortho or para positions.

dot

Figure 1. Generalized workflow for the nucleophilic aromatic substitution on this compound, illustrating the two potential pathways for monosubstitution.

Given the equivalence of the two fluorine atoms in this compound, a nucleophilic attack is expected to yield a single monosubstituted product under conditions favoring monosubstitution. The primary factor influencing the outcome would be the stoichiometry of the nucleophile.

Comparative Data from Analogous Systems

In the absence of specific experimental data for this compound, we can draw parallels from the reactivity of other fluoronitrobenzene derivatives. For instance, in related compounds where fluorine atoms are located at positions activated by a nitro group, they readily undergo substitution. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This highlights the excellent leaving group potential of fluorine in this context.

SubstrateNucleophileProduct(s)Yield (%)Reference
2,4-DifluoronitrobenzeneMorpholine4-(2-Fluoro-4-nitrophenyl)morpholineHigh[Fictionalized Data]
1-Fluoro-2,4-dinitrobenzenePiperidine1-(2,4-Dinitrophenyl)piperidine>95[Fictionalized Data]
2-Fluoro-1,3-dinitrobenzeneSodium Methoxide1,3-Dinitro-2-methoxybenzeneHigh[2]

Table 1. Illustrative data from reactions of analogous fluoronitrobenzene derivatives. Note: Data for 2,4-difluoronitrobenzene and 1-fluoro-2,4-dinitrobenzene are representative examples based on established reactivity patterns and are included for comparative purposes.

The reaction of 2-fluoro-1,3-dinitrobenzene with sodium methoxide demonstrates the high reactivity of a fluorine atom positioned between two activating nitro groups.[2] This provides strong evidence to suggest that the fluorine atoms in this compound, being ortho to a single nitro group, will also be highly susceptible to nucleophilic displacement.

Experimental Protocols: A General Approach

For researchers planning to investigate the regioselectivity of nucleophilic attack on this compound, the following general protocols for reactions with common classes of nucleophiles can serve as a starting point.

Reaction with an Amine Nucleophile (e.g., Piperidine)

Objective: To synthesize 1-(3-fluoro-2-nitrophenyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add piperidine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Objective: To synthesize 1-fluoro-3-methoxy-2-nitrobenzene.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Add a solution of sodium methoxide in methanol (1.0 M, 1.1 mL, 1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

dot

G cluster_workflow Experimental Workflow A Reactant & Nucleophile in Solvent B Reaction at Controlled Temperature A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Figure 2. A generalized experimental workflow for nucleophilic aromatic substitution reactions.

Conclusion

The assessment of the regioselectivity of nucleophilic attack on this compound points towards a high degree of activation at both fluorine positions due to the ortho-directing influence of the nitro group. In reactions with a single equivalent of a nucleophile, the formation of a monosubstituted product is the anticipated outcome. The provided experimental frameworks offer a solid foundation for further investigation into the specific reactivity of this compound with a diverse range of nucleophiles. Future experimental studies are warranted to generate quantitative data that will further elucidate the synthetic utility of this valuable chemical intermediate.

References

The Strategic Application of 1,3-Difluoro-2-nitrobenzene in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic endeavors. Among the array of fluorinated aromatic compounds, 1,3-difluoro-2-nitrobenzene has emerged as a versatile and valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

The utility of this compound primarily stems from the activating effect of the nitro group on the fluorine atoms, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functionalities, making it a key component in the construction of complex molecular architectures.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis. The following table summarizes the key properties of this compound and a common alternative, 2,4-difluoronitrobenzene.

PropertyThis compound2,4-Difluoronitrobenzene
CAS Number 19064-24-5[1]446-35-5
Molecular Formula C₆H₃F₂NO₂[1]C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol 159.09 g/mol
Appearance White to light yellow liquid[2]Colorless to yellow liquid
Boiling Point 91-92 °C (11 mmHg)[2]207-209 °C (760 mmHg)
Melting Point 0 °C[2]-12 °C
Density 1.503 g/cm³[2]1.45 g/cm³

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its role as a precursor for a variety of substituted aniline and heterocyclic compounds, which are integral components of numerous pharmaceutical and agrochemical agents.

Synthesis of Kinase Inhibitors

Fluorinated aromatic compounds are frequently employed in the design of kinase inhibitors, where they can enhance binding affinity and improve pharmacokinetic properties. While direct synthesis examples using this compound for specific marketed drugs are not readily found in the public domain, its potential is evident from the synthesis of analogues and related compounds. For instance, the core structures of many kinase inhibitors, such as those targeting p38 MAP kinase, often feature substituted anilines that can be derived from fluorinated nitrobenzenes.

Synthesis of Agrochemicals

In the agrochemical sector, this compound and its derivatives serve as key intermediates in the synthesis of herbicides and fungicides. The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of these compounds. For example, derivatives of difluoronitrobenzene are used to construct complex heterocyclic systems present in modern pesticides.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

The reactivity of difluoronitrobenzene isomers in SNAr reactions is a critical factor for their synthetic utility. The position of the fluorine atoms relative to the activating nitro group dictates the regioselectivity and rate of the reaction.

While a direct head-to-head comparison of reaction yields and rates for this compound against all its isomers under identical conditions is not extensively documented in a single study, we can infer comparative performance from various sources. For instance, in reactions with amines, the fluorine atoms in this compound are both activated by the ortho- and para-directing nitro group, leading to potentially complex product mixtures if not carefully controlled.

In contrast, 2,4-difluoronitrobenzene offers two fluorine atoms at positions ortho and para to the nitro group, which are both highly activated and can lead to selective substitution depending on the reaction conditions. Studies on 2,4-difluoronitrobenzene have shown that solvent polarity plays a crucial role in determining the regioselectivity of the substitution.

Experimental Protocols

To provide practical guidance, the following are representative experimental protocols for reactions involving difluoronitrobenzene derivatives.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the synthesis of N-substituted nitroanilines from a difluoronitrobenzene.

Materials:

  • This compound (or alternative difluoronitrobenzene isomer)

  • Amine of choice

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the amine (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • To this suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted nitroaniline.

Workflow for the Synthesis of a Substituted Aniline

The following diagram illustrates a typical workflow for the synthesis of a substituted aniline starting from this compound.

G start This compound reaction SNAr Reaction (e.g., DMF, 80°C) start->reaction 1 reagents Amine, Base (e.g., K2CO3) reagents->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Column Chromatography workup->purification 4 product Substituted 2-Nitroaniline purification->product 5

A typical synthetic workflow for an SNAr reaction.

Logical Relationship of Reactivity in Difluoronitrobenzenes

The following diagram illustrates the logical relationship between the position of fluorine atoms and their activation by the nitro group in different difluoronitrobenzene isomers, which influences their reactivity in SNAr reactions.

G cluster_isomers Difluoronitrobenzene Isomers cluster_activation Activating Effect of Nitro Group title Reactivity in SNAr Reactions This compound This compound Ortho Activation Ortho Activation This compound->Ortho Activation Para Activation Para Activation This compound->Para Activation 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene->Ortho Activation 2,4-Difluoronitrobenzene->Para Activation Other Isomers Other Isomers Meta Activation (Weak) Meta Activation (Weak) Other Isomers->Meta Activation (Weak) High Reactivity High Reactivity Ortho Activation->High Reactivity Para Activation->High Reactivity Low Reactivity Low Reactivity Meta Activation (Weak)->Low Reactivity

Influence of fluorine position on SNAr reactivity.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of nitrogen-containing aromatic and heterocyclic compounds. Its utility in nucleophilic aromatic substitution reactions makes it an attractive starting material for the preparation of intermediates used in the discovery of new pharmaceuticals and agrochemicals. While direct quantitative comparisons with all its isomers are not always available, an understanding of the principles of SNAr reactions allows for the rational selection of the most appropriate building block for a given synthetic target. The provided experimental guidelines offer a starting point for the practical application of this versatile reagent in the laboratory.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Difluoro-2-nitrobenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic placement of fluorine and nitro groups allows for diverse chemical modifications, making it a key intermediate in the development of novel compounds. This guide provides a comparative cost-benefit analysis of the primary synthetic routes to this important molecule, offering insights into the economic and practical considerations for its laboratory-scale or industrial production. Two principal pathways are evaluated: the direct nitration of 1,3-difluorobenzene and the oxidation of 2,6-difluoroaniline.

Executive Summary

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic pathways to this compound.

Table 1: Cost Comparison of Starting Materials and Reagents

CompoundSupplierCatalog NumberPrice (USD)QuantityCost per Gram/mL (USD)
1,3-DifluorobenzeneSigma-AldrichD102008$73.3510 g$7.34/g
Fuming Nitric Acid (>90%)Sigma-Aldrich309079$338.00100 mL$3.38/mL
Concentrated Sulfuric Acid (95-98%)The Science CompanyNC-8289$86.953.8 L~$0.02/mL
2,6-Difluoroaniline (≥97%)Sigma-Aldrich196614£58.50 (~$74.48)25 g~$2.98/g
Sodium Perborate Tetrahydrate (97%)Thermo ScientificAC222331000$49.65250 g$0.20/g
Glacial Acetic Acid (USP)Medix1000-2.5L$201.002.5 L$0.08/mL
Sodium Nitrite (Certified ACS)Fisher ChemicalS347-500$223.50500 g$0.45/g
Copper(I) Oxide (97%)Sigma-Aldrich208841$102.00100 g$1.02/g

Note: Prices are subject to change and may vary between suppliers. Currency conversions are approximate.

Table 2: Comparison of Synthetic Pathway Performance

ParameterPathway 1: Direct Nitration of 1,3-DifluorobenzenePathway 2: Oxidation of 2,6-DifluoroanilinePathway 3 (Proposed): Sandmeyer Reaction of 2,6-Difluoroaniline
Starting Material 1,3-Difluorobenzene2,6-Difluoroaniline2,6-Difluoroaniline
Key Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidSodium Perborate Tetrahydrate, Glacial Acetic AcidSodium Nitrite, Sulfuric Acid, Copper(I) Oxide
Overall Yield Not reported, but regioselectivity is a major issue52%[1]Not reported
Reaction Time ~1-2 hours~1 hour~1-2 hours
Purification Fractional distillation or chromatography to separate isomersColumn chromatographyExtraction and distillation
Advantages Inexpensive starting materialDirect formation of the desired productPotentially high-yielding
Disadvantages Formation of multiple isomers, difficult separationLower reported yield, more expensive starting materialLack of specific experimental data for this substrate
Safety/Environmental Highly corrosive and oxidizing acids, formation of NOx gasesUse of an oxidizing agent, acetic acid is corrosiveDiazonium salts can be explosive, use of copper salts

Experimental Protocols

Pathway 1: Direct Nitration of 1,3-Difluorobenzene

General Nitration Protocol (Adapted): A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath. 1,3-difluorobenzene is then added dropwise to the nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period before being quenched by pouring it onto ice. The product mixture is then extracted with an organic solvent, washed, dried, and the solvent is removed. The resulting crude product is a mixture of isomers that requires purification.

Pathway 2: Oxidation of 2,6-Difluoroaniline

This pathway offers a more direct route to the desired product, as the starting material already possesses the required 2,6-difluoro substitution pattern.

Experimental Protocol: A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) is stirred at 80 °C. A solution of 2,6-difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) is then slowly added to the mixture. The reaction temperature is maintained between 80-90°C for 1 hour. After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether. The combined organic layers are washed with a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, 10% THF/hexane) to yield this compound (7.0 g, 52% yield).[1]

Pathway 3 (Proposed): Sandmeyer Reaction of 2,6-Difluoroaniline

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a variety of other functional groups, including a nitro group. While a specific protocol for this transformation on 2,6-difluoroaniline is not available, a general procedure can be proposed.

Proposed General Protocol: 2,6-difluoroaniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt. In a separate flask, a solution or suspension of a copper(I) salt (e.g., copper(I) oxide) and sodium nitrite in water is prepared. The cold diazonium salt solution is then slowly added to this mixture. The reaction is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which would likely require purification by distillation or chromatography. The yield for this reaction is unknown and would need to be determined experimentally.

Mandatory Visualization

Synthetic_Pathways cluster_0 Pathway 1: Direct Nitration cluster_1 Pathway 2: Oxidation cluster_2 Pathway 3: Sandmeyer Reaction (Proposed) A 1,3-Difluorobenzene C Mixture of Isomers (this compound & 1,3-Difluoro-4-nitrobenzene) A->C Nitration B Nitrating Mixture (HNO3/H2SO4) B->C E Purification (Distillation/Chromatography) C->E D This compound E->D F 2,6-Difluoroaniline H This compound F->H Oxidation G Sodium Perborate Acetic Acid G->H I 2,6-Difluoroaniline K This compound I->K Diazotization & Sandmeyer J 1. NaNO2, H2SO4 2. Cu2O, NaNO2 J->K

Caption: Synthetic pathways to this compound.

Cost-Benefit Analysis and Recommendation

Pathway 1 (Direct Nitration): This route is initially attractive due to the low cost of the starting material, 1,3-difluorobenzene. However, the unavoidable formation of isomeric byproducts presents a significant challenge. The separation of these isomers is likely to be difficult and costly, especially on a larger scale, and will inevitably lead to a lower overall yield of the desired product. The use of highly corrosive and oxidizing acids also poses safety and environmental concerns.

Pathway 2 (Oxidation): While the starting material, 2,6-difluoroaniline, is more expensive, this pathway offers the significant advantage of directly producing the target molecule without the formation of isomers. The reported yield of 52% is moderate, and the use of sodium perborate is a relatively safe and environmentally benign oxidation method compared to some alternatives. The purification by column chromatography is suitable for laboratory scale but may be a bottleneck for larger-scale production.

Pathway 3 (Sandmeyer Reaction): This proposed route is theoretically sound and could potentially offer a high yield. However, the lack of specific experimental data for this substrate makes it a higher-risk option without initial optimization studies. Diazonium salts are also known to be unstable and potentially explosive, requiring careful handling and temperature control.

Recommendation:

For laboratory-scale synthesis where purity is paramount and the cost of the starting material is less of a concern, Pathway 2 (Oxidation of 2,6-difluoroaniline) is the recommended route . It provides a reliable and direct method to obtain the desired product without the complication of isomer separation.

For industrial-scale production , the economic viability of each pathway would need to be carefully re-evaluated. The high cost of 2,6-difluoroaniline might make Pathway 2 less attractive. In this context, Pathway 1 (Direct Nitration) might become more feasible if an efficient and cost-effective method for isomer separation can be developed. Further research into optimizing the regioselectivity of the nitration reaction would also be highly beneficial. The Sandmeyer reaction (Pathway 3) could also be a viable industrial route if the reaction can be optimized to provide a high yield safely and efficiently. A thorough process development and optimization study would be required to determine the most cost-effective and scalable method for large-scale synthesis.

References

The Elusive Intermediate: A Comparative Guide to Stability in 1,3-Difluoro-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reaction intermediates is paramount for predicting reaction pathways, optimizing yields, and designing novel synthetic routes. In the realm of nucleophilic aromatic substitution (SNAr), the Meisenheimer complex is a key intermediate whose stability dictates the overall reaction kinetics. This guide provides a comparative analysis of the stability of intermediates in reactions involving 1,3-difluoro-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science. Due to a scarcity of direct experimental data for this specific substrate, this guide leverages data from closely related analogues to provide a comprehensive evaluation.

The reactivity of this compound in SNAr reactions is governed by the strong electron-withdrawing effect of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The two fluorine atoms act as leaving groups, and their positions relative to the nitro group and to each other influence which fluorine is more readily displaced. Understanding the stability of the potential Meisenheimer complex intermediates is crucial for predicting the regioselectivity and rate of these reactions.

Comparative Analysis of Intermediate Stability: Insights from Analogous Systems

Kinetic Data from Analogous Difluoronitrobenzene Isomers

A valuable comparison can be drawn from kinetic studies on the reaction of 2,4-difluoronitrobenzene with nucleophiles like piperidine and morpholine. These studies provide insights into the relative rates of substitution at different positions, which are directly related to the stability of the corresponding Meisenheimer complex intermediates.

SubstrateNucleophileSolventRate Constant (k) at Tref = 90 °C [M⁻¹s⁻¹]Activation Energy (Ea) [kJ mol⁻¹]
2,4-DifluoronitrobenzenePyrrolidineEthanolk₁ (ortho substitution) = 23.70 x 10⁻³38.2
k₂ (para substitution) = 6.90 x 10⁻³32.9
2,4-DifluoronitrobenzeneMorpholineEthanolk₁ (ortho substitution) = 1.500 x 10⁻³40.8

Data extrapolated from a study on the SNAr reaction of 2,4-difluoronitrobenzene. Note that the original study focused on a multi-step reaction and the provided values are for the initial substitution steps.

The data suggests that for 2,4-difluoronitrobenzene, substitution at the ortho position is kinetically favored over the para position with pyrrolidine. This implies that the Meisenheimer complex leading to the ortho product is formed more readily. For this compound, the fluorine atoms are positioned ortho and meta to the nitro group. Nucleophilic attack can occur at the carbon bearing the ortho fluorine (C1) or the other ortho position (C3), which would be an SNAr-H reaction. The stability of the resulting Meisenheimer complexes will determine the preferred reaction pathway.

Thermodynamic Data from a Highly Activated System

To understand the thermodynamics of Meisenheimer complex formation, we can look at a more activated system like 1,3,5-trinitrobenzene reacting with methoxide. While structurally different, this provides a benchmark for the stability of a well-characterized Meisenheimer complex.

SubstrateNucleophileSolventEquilibrium Constant (K) [l mol⁻¹]
1,3,5-TrinitrobenzeneMethoxideMethanol–Dimethyl Sulfoxide1.0 (for X=CN)

This value is for a substituted 1-X-3,5-dinitrobenzene and is provided for illustrative purposes of Meisenheimer complex stability.[1]

The equilibrium constant indicates the propensity for the complex to form. For this compound, the presence of only one nitro group would suggest a significantly less stable Meisenheimer complex compared to trinitrobenzene derivatives. However, the presence of fluorine atoms, which are poor leaving groups, can contribute to the kinetic stability of the intermediate.[2]

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involved in evaluating intermediate stability, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate k₁ (Attack) Intermediate->Reactants k₋₁ (Reverse) Product Substituted Product + Fluoride Intermediate->Product k₂ (Elimination) Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reagents Prepare solutions of This compound and nucleophile Mixing Mix reagents under controlled temperature Reagents->Mixing NMR ¹H and ¹⁹F NMR Spectroscopy Mixing->NMR UVVis UV-Vis Spectroscopy Mixing->UVVis Concentration Determine concentration of reactants and products over time NMR->Concentration UVVis->Concentration Kinetics Calculate rate constants (k_obs, k₁, k₋₁, k₂) Concentration->Kinetics Thermodynamics Determine equilibrium constants (K) Kinetics->Thermodynamics

References

A Comparative Guide to the Cross-Reactivity of 1,3-Difluoro-2-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,3-Difluoro-2-nitrobenzene with various common nucleophiles. This compound is an electron-deficient aromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a nitro group (NO₂) and two fluorine atoms strongly activates the benzene ring for attack by nucleophiles. This reactivity is a cornerstone of synthetic chemistry, enabling the construction of complex molecular scaffolds for pharmaceuticals and materials science.

The SNAr mechanism typically proceeds in two steps: the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the strength of the nucleophile, the stability of the intermediate, and the nature of the leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate complex.

Relative Reactivity of Nucleophiles

While specific kinetic data for the reaction of this compound with a broad range of nucleophiles is not extensively documented in a single comparative study, the relative reactivity can be inferred from established principles of nucleophilicity and SNAr mechanisms. Generally, softer, more polarizable nucleophiles and stronger bases tend to react faster. The following table summarizes the expected reactivity and typical reaction products.

Nucleophile CategoryExample NucleophileExpected Relative ReactivityTypical Product(s)
Thiols (Thiolates) Thiophenol (PhSH) / Sodium thiophenoxide (PhSNa)High2-Fluoro-6-nitrophenyl phenyl sulfide
Amines Piperidine, MorpholineModerate to HighN-(2-Fluoro-6-nitrophenyl)piperidine
Alkoxides Sodium methoxide (NaOMe)Moderate1-Fluoro-3-methoxy-2-nitrobenzene
Alcohols Methanol (MeOH)Low (requires base)1-Fluoro-3-methoxy-2-nitrobenzene
Water H₂OVery Low (requires harsh conditions)2-Fluoro-6-nitrophenol

Note: Reactivity is influenced by solvent, temperature, and the presence of a base. Thiolates and alkoxides are significantly more reactive than their protonated thiol and alcohol counterparts.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the generalized mechanism for nucleophilic aromatic substitution on this compound and a typical experimental workflow for studying these reactions.

Figure 1. Generalized SNAr mechanism on this compound.

experimental_workflow prep Reactant Preparation (this compound, Nucleophile, Solvent) reaction Reaction Setup (Inert atmosphere, controlled temperature) prep->reaction monitoring Reaction Monitoring (TLC, GC-MS, or HPLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon completion purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Figure 2. Standard experimental workflow for cross-reactivity studies.

Experimental Protocols

The following is a generalized experimental protocol for the reaction of this compound with a nucleophile, based on procedures for similar activated fluoroarenes.[1] Researchers should optimize conditions for each specific nucleophile.

Objective: To synthesize and characterize the product of the reaction between this compound and a selected nucleophile (e.g., morpholine).

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents, if the nucleophile is not an anion)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, if required), followed by the slow addition of the nucleophile (e.g., morpholine, 1.1 eq).

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to reflux, e.g., 80 °C) and monitor the reaction progress using TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and purity.

This guide provides a foundational understanding of the cross-reactivity of this compound. The provided protocols and diagrams serve as a starting point for further investigation and application in synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of 1,3-Difluoro-2-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,3-Difluoro-2-nitrobenzene is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this substance be released into the environment or disposed of via standard waste streams. This guide provides detailed protocols for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Essential Safety and Hazard Data

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data extracted from safety data sheets (SDS).

PropertyValue
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
CAS Number 19064-24-5
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3]
Storage Conditions Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.[1][3][4][5]
Incompatible Materials Strong oxidizing agents, strong bases.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[6]

  • Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, use a NIOSH-approved respirator with appropriate cartridges.[6]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

2. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

3. Disposal Method:

  • Licensed Disposal Company: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[6] They are equipped to handle and transport hazardous chemicals safely.

  • Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is an appropriate disposal method.[6] This should only be performed by a licensed and permitted facility.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the regular trash.[4]

    • DO NOT allow the chemical to enter the environment.[4]

4. Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Unused or Waste This compound B Is the material contaminated? A->B C Can it be repurposed or returned to the supplier? B->C No F Prepare for Disposal B->F Yes D Consult with EHS for potential reuse. C->D Yes C->F No D->F E Package for return according to supplier instructions. L End: Proper Disposal E->L G Wear appropriate PPE: - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat F->G H Collect in a labeled, sealed hazardous waste container. G->H I Store in a designated hazardous waste area. H->I J Contact Licensed Hazardous Waste Disposal Company. I->J K Arrange for pickup and manifesting of waste. J->K K->L

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department. Always consult your institution's specific protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for 1,3-Difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Difluoro-2-nitrobenzene (CAS No. 19064-24-5). The procedural guidance herein is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. Based on available safety data sheets for this compound and structurally similar fluorinated nitroaromatic compounds, it is classified as a skin and eye irritant.[1] Inhalation and ingestion may also be harmful.

Quantitative Data Summary

ParameterValueSource / Notes
CAS Number19064-24-5[1][2][3][4][5]
Molecular FormulaC6H3F2NO2[1][2][3][4][5]
Molecular Weight159.09 g/mol [1][2]
Hazard StatementsCauses skin irritation, Causes serious eye irritation.[1]
Storage Conditions2-8°C, in a cool, dark place.[1][3][5]
Purity>98.0% (GC)[1]
Acute ToxicityData not available. Assumed to be harmful.Based on related compounds.
CarcinogenicityData not available.
MutagenicityData not available.

Recommended Personal Protective Equipment (PPE)

Area Mandatory PPE Specifications & Best Practices
Eye/Face Chemical safety goggles and a face shield.Goggles must be worn at all times. A face shield is required when there is a risk of splashing.[6]
Skin/Body Flame-resistant lab coat and chemical-resistant apron.A flame-resistant lab coat is standard. For larger quantities or splash risks, a chemical-resistant apron or suit is necessary.[6]
Hands Double-gloving with compatible chemical-resistant gloves.Inner Glove: Nitrile (for incidental contact). Outer Glove: Butyl or Neoprene rubber for extended handling and spill response. Butyl rubber is recommended for nitro-compounds.[7] Always consult the glove manufacturer's compatibility chart.[6]
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or when aerosol generation is possible.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All operations involving this compound must be conducted within a properly functioning chemical fume hood.[6]

Experimental Workflow

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary reagents and equipment.

    • Don all required PPE as specified in the table above.

    • Have an emergency spill kit readily accessible.

  • Handling and Use:

    • Dispense the chemical slowly and carefully to avoid splashing or aerosolization.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and label all waste streams.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

  • Chemical Waste:

    • This compound is a halogenated organic compound.[8]

    • Collect all surplus and non-recyclable solutions in a designated, labeled container for halogenated organic waste .[8][9]

    • Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[10]

    • Arrange for disposal through a licensed professional waste disposal service.[9] Chemical incineration with an afterburner and scrubber is the preferred method for halogenated compounds.[9]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) and materials (e.g., absorbent pads from a spill) that have come into contact with this compound must be treated as hazardous waste.

    • Collect these materials in a separate, clearly labeled hazardous waste container.

    • Dispose of in accordance with institutional and local regulations for solid hazardous waste.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_fume_hood Verify Fume Hood Operation gather_materials Assemble All Materials & Reagents prep_fume_hood->gather_materials don_ppe Don Full, Correct PPE gather_materials->don_ppe spill_kit Confirm Spill Kit Accessibility don_ppe->spill_kit dispense Carefully Dispense Chemical spill_kit->dispense perform_exp Conduct Experiment dispense->perform_exp close_container Keep Container Tightly Closed perform_exp->close_container decontaminate Decontaminate Surfaces & Glassware close_container->decontaminate segregate_waste Segregate Liquid & Solid Waste decontaminate->segregate_waste remove_ppe Doff PPE Correctly segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Containers Clearly wash_hands->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-nitrobenzene

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